Methyl 7,15-dihydroxydehydroabietate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,16-17,22,24H,6,9-10,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTXWRPVFGYIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Botanical Treasure: A Technical Guide to the Natural Sources and Isolation of Methyl 7,15-dihydroxydehydroabietate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Methyl 7,15-dihydroxydehydroabietate, a hydroxylated abietane-type diterpenoid. While direct isolation of the methyl ester from natural sources is not extensively documented, this guide focuses on its immediate precursor, 7α,15-dihydroxydehydroabietic acid, detailing its natural occurrence, a comprehensive isolation protocol from its primary botanical source, and its significant biological activities. This information serves as a critical resource for researchers interested in the therapeutic potential of this class of compounds.
Natural Sources and Distribution
The primary identified natural source of the immediate precursor, 7α,15-dihydroxydehydroabietic acid, is the pinecones of the Korean pine, Pinus koraiensis.[1][2] These pinecones, often considered a waste byproduct of seed processing, have emerged as a valuable source of various bioactive diterpenoids.[1][2] While other species of the Pinus genus are rich in abietane (B96969) diterpenoids, the specific presence of 7α,15-dihydroxydehydroabietic acid has been explicitly confirmed in P. koraiensis.[1][3][4][5][6]
Table 1: Natural Source of 7α,15-dihydroxydehydroabietic acid
| Compound | Natural Source | Plant Part | Geographic Distribution of Source |
| 7α,15-dihydroxydehydroabietic acid | Pinus koraiensis | Pinecones | Korean Peninsula, Northeast China, Russian Far East |
Isolation and Purification Protocol
The following is a detailed experimental protocol for the isolation of 7α,15-dihydroxydehydroabietic acid from Pinus koraiensis pinecones, based on published methodologies.[2] The subsequent esterification to yield this compound is also described.
Extraction
-
Preparation of Plant Material: Air-dried and powdered Pinus koraiensis pinecones are used as the starting material.
-
Solvent Extraction: The powdered pinecones are extracted with a water or aqueous alcohol (e.g., 70% ethanol) solution at room temperature with continuous stirring for 24-48 hours. The extraction is typically repeated multiple times to ensure maximum yield.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Separation
A multi-step chromatographic approach is employed for the isolation of the target compound.
-
Initial Fractionation (Liquid-Liquid Partitioning): The crude aqueous extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. The diterpenoid fraction is typically enriched in the ethyl acetate and n-butanol fractions.
-
Silica (B1680970) Gel Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to open column chromatography on silica gel. The column is eluted with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate, with increasing proportions of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol (B129727) and water. The elution is monitored by a UV detector.
-
Structure Elucidation: The structure of the isolated compound (7α,15-dihydroxydehydroabietic acid) is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]
Esterification to this compound
-
Reaction: The purified 7α,15-dihydroxydehydroabietic acid is dissolved in a suitable solvent such as methanol.
-
Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added.
-
Reaction Conditions: The mixture is refluxed for several hours until the reaction is complete, as monitored by TLC.
-
Workup and Purification: The reaction mixture is neutralized, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.
Table 2: Summary of Isolation Techniques
| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |
| Liquid-Liquid Partitioning | - | n-hexane, chloroform, ethyl acetate, n-butanol | Initial fractionation of crude extract |
| Silica Gel Column Chromatography | Silica Gel | Gradient of n-hexane and ethyl acetate | Separation of compounds based on polarity |
| Preparative HPLC | C18 Reversed-Phase | Gradient of methanol and water | High-resolution purification of the target compound |
Biological Activity and Signaling Pathways
7α,15-dihydroxydehydroabietic acid has demonstrated significant antiangiogenic effects.[2][7] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.
Antiangiogenic Activity
Studies have shown that 7α,15-dihydroxydehydroabietic acid significantly inhibits the promotion of angiogenesis in human umbilical vein endothelial cells (HUVECs).[2] This inhibition is achieved through the downregulation of key signaling pathways involved in angiogenesis.
Signaling Pathway
The antiangiogenic activity of 7α,15-dihydroxydehydroabietic acid is mediated through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway and its downstream effectors, Akt and ERK.[2][7]
Caption: Inhibition of VEGF-induced angiogenesis by 7α,15-dihydroxydehydroabietic acid.
The compound exerts its effect by downregulating the phosphorylation of Akt (p-Akt) and ERK (p-ERK), which are crucial for endothelial cell proliferation, migration, and tube formation – all key steps in angiogenesis.[2] This mechanism of action suggests that this compound could be a valuable lead compound for the development of novel anti-cancer therapies.
Conclusion
This compound, and its precursor 7α,15-dihydroxydehydroabietic acid, represent promising natural products with significant therapeutic potential. The detailed information on the natural source and isolation protocol provided in this guide will facilitate further research into this compound. The elucidation of its antiangiogenic activity through the inhibition of the VEGF/Akt/ERK signaling pathway opens new avenues for the development of targeted therapies for cancer and other angiogenesis-dependent diseases. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully realize its clinical potential.
References
- 1. 7alpha,15-Dihydroxydehydroabietic acid | 155205-64-4 | Benchchem [benchchem.com]
- 2. 7α,15-Dihydroxydehydroabietic acid from Pinus koraiensis inhibits the promotion of angiogenesis through downregulation of VEGF, p-Akt and p-ERK in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of black pine (Pinus nigra Arn.) heartwood as a rich source of bioactive stilbenes by qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemical analysis of Pinus eldarica bark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study Regarding the Chemical Composition and Biological Activity of Pine (Pinus nigra and P. sylvestris) Bark Extracts | MDPI [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Potential Mechanism of Action of Methyl 7,15-dihydroxydehydroabietate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of Methyl 7,15-dihydroxydehydroabietate is limited in current scientific literature. This document provides a comprehensive overview of the potential mechanisms based on the well-documented biological activities of its parent compound, dehydroabietic acid (DHA), and its derivatives. The information presented herein is intended to guide future research and drug development efforts.
Introduction
This compound is a derivative of dehydroabietic acid, a tricyclic abietane (B96969) diterpene abundant in the resin of coniferous trees. Abietane diterpenes and their derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This guide synthesizes the available information on closely related compounds to postulate the potential mechanisms of action for this compound.
Postulated Anti-inflammatory Mechanism of Action
Based on studies of dehydroabietic acid, a primary mechanism of anti-inflammatory action likely involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.
Inhibition of NF-κB and AP-1 Signaling Pathways
Dehydroabietic acid has been demonstrated to suppress inflammatory responses by inhibiting the activation of the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1).[1][2][3] These transcription factors are pivotal in the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
The inhibitory action on these pathways is likely mediated through the suppression of upstream kinases. Specifically, dehydroabietic acid has been shown to inhibit the activity of:
-
Src (Proto-oncogene tyrosine-protein kinase) and Syk (Spleen tyrosine kinase) in the NF-κB signaling cascade.[1][2]
-
TAK1 (Transforming growth factor-β-activated kinase 1) in the AP-1 signaling cascade.[1][2]
By inhibiting these kinases, this compound could potentially prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, and block the activation of MAPKs (mitogen-activated protein kinases) that lead to AP-1 activation.
Caption: Postulated inhibition of NF-κB and AP-1 signaling pathways.
Postulated Cytotoxic Mechanism of Action
Numerous derivatives of dehydroabietic acid have demonstrated cytotoxic activity against various cancer cell lines.[4][5] The potential cytotoxic mechanisms of this compound may involve the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Dehydroabietic acid derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve:
-
Activation of Caspases: Leading to the cleavage of cellular proteins and execution of the apoptotic program.
-
Modulation of Bcl-2 Family Proteins: Shifting the balance towards pro-apoptotic members.
-
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress and cellular damage.
Cell Cycle Arrest
Certain derivatives of dehydroabietic acid can cause cell cycle arrest at different phases, such as G1 or G2/M, thereby inhibiting cancer cell proliferation.[6] This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).
Caption: A typical workflow for investigating cytotoxic activity.
Quantitative Data for Dehydroabietic Acid Derivatives
The following tables summarize the reported biological activities of various dehydroabietic acid derivatives, providing a comparative context for the potential potency of this compound.
Table 1: Anti-inflammatory Activity of Dehydroabietic Acid Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 7-Oxodehydroabietic acid-triazole hybrid (9) | Nitric Oxide (NO) Inhibition | BV2 | 8.00 ± 0.83 | [7] |
| 7-Oxodehydroabietic acid-triazole hybrid (10) | Nitric Oxide (NO) Inhibition | BV2 | 8.44 ± 0.89 | [7] |
| 7-Oxodehydroabietic acid-triazole hybrid (15) | Nitric Oxide (NO) Inhibition | BV2 | 8.13 ± 0.97 | [7] |
| 7-Oxodehydroabietic acid-triazole hybrid (16) | Nitric Oxide (NO) Inhibition | BV2 | 8.84 ± 1.10 | [7] |
Table 2: Cytotoxic Activity of Dehydroabietic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Dehydroabietic acid-chalcone hybrid (33) | MCF-7 | 2.21 | [5] |
| Dehydroabietic acid-chalcone hybrid (41) | MCF-7 | < 5 | [5] |
| Dehydroabietic acid-chalcone hybrid (43) | MCF-7 | < 5 | [5] |
| Dehydroabietic acid-chalcone hybrid (44) | MCF-7 | < 5 | [5] |
| Quinoxaline derivative of DHA (74b) | SMMC-7721 | 0.36 ± 0.13 | [4] |
| Quinoxaline derivative of DHA (74e) | HepG2 | 0.12 ± 0.03 | [4] |
| Methyl 7-oxodehydroabietate | KB (HeLa) | 4.5 µg/mL | [8] |
| Methyl 7R-hydroxydehydroabietate | KB (HeLa) | 5.8 µg/mL | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for related compounds are provided below to facilitate further investigation of this compound.
Nitric Oxide (NO) Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of a compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7 or BV2 microglia) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) and incubated for 24 hours.
-
Measurement of Nitrite (B80452): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A standard curve using sodium nitrite is used to quantify nitrite concentration.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not yet available, the extensive research on its parent compound, dehydroabietic acid, and other derivatives provides a strong foundation for postulating its biological activities. It is highly probable that this compound possesses anti-inflammatory and cytotoxic properties. The proposed mechanisms, involving the inhibition of key inflammatory signaling pathways and the induction of apoptosis and cell cycle arrest in cancer cells, offer promising avenues for future research. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and researchers in the continued exploration of the therapeutic potential of this and related abietane diterpenes.
References
- 1. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.skku.edu [pure.skku.edu]
- 4. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
The Elusive Bio-Profile of Methyl 7,15-dihydroxydehydroabietate: A Review of the Parent Compound and its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7,15-dihydroxydehydroabietate is a derivative of dehydroabietic acid, a naturally occurring diterpene resin acid found in coniferous plants. While this specific dihydroxylated methyl ester is commercially available for research purposes, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its distinct biological activities. To date, no specific studies detailing its cytotoxic, anti-inflammatory, antimicrobial, or other potential therapeutic effects have been published.
This guide, therefore, aims to provide a robust framework for researchers interested in exploring the bio-profile of this compound. We will achieve this by presenting a thorough review of the well-documented biological activities of its parent compound, dehydroabietic acid (DAA), and a range of its other derivatives. The established pharmacological effects and mechanisms of action of these closely related compounds can serve as a valuable starting point for predicting and investigating the potential of this compound.
Biological Activities of Dehydroabietic Acid and its Derivatives
Dehydroabietic acid and its synthetic or semi-synthetic derivatives have been extensively studied and have demonstrated a broad spectrum of biological activities. These include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3]
Anticancer Activity
Numerous derivatives of dehydroabietic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data consistently show that modifications to the DAA scaffold can lead to potent anticancer agents.
Table 1: Cytotoxic Activity of Selected Dehydroabietic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Dehydroabietinol (Compound 5 in study) | Jurkat | 9.7 µg/mL | [1] |
| Dehydroabietinol (Compound 5 in study) | HeLa | 13.0 µg/mL | [1] |
| Dehydroabietinol acetate (B1210297) (Compound 6 in study) | Jurkat | 22.0 µg/mL | [1] |
| Quinoxaline derivative (Compound 4b in study) | SMMC-7721 | 0.72 | [4] |
| Quinoxaline derivative (Compound 4b in study) | HeLa | 1.08 | [4] |
| Quinoxaline derivative (Compound 4b in study) | MCF-7 | 1.78 | [4] |
| 2-aryl-benzimidazole derivative (Compound 80j in study) | Various | 0.08 - 0.42 | [5] |
| Dehydroabietic acid-chalcone hybrid (Compound 33 in study) | MCF-7, MDA-MB231, Hs578T | 2.21 - 5.89 | [6] |
Note: IC50 values are a measure of the concentration of a substance needed to inhibit a biological process by 50%.
Anti-inflammatory Activity
The anti-inflammatory properties of dehydroabietic acid and its derivatives are well-documented. Several studies have shown that these compounds can inhibit key inflammatory mediators and signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] Diterpenes isolated from Pinus species, including dehydroabietic acid derivatives, have demonstrated significant anti-inflammatory effects.[7]
Antimicrobial Activity
Dehydroabietic acid and its derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[1][9][10][11][12][13] Modifications to the DAA structure have led to the development of potent antimicrobial agents.
Table 2: Antimicrobial Activity of Selected Dehydroabietic Acid Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Dehydroabietic acid analog (Compound 7 in study) | Methicillin-resistant S. aureus | 32 | [5] |
| Dehydroabietic acid derivative (Compound 5 in study) | Bacillus subtilis | 4 | [5] |
| Dehydroabietic acid derivative (Compound 5 in study) | Staphylococcus aureus | 2 | [5] |
| Dehydroabietic acid derivative (Compound 2b in study) | Xanthomonas oryzae pv. oryzae | EC50 = 2.7 | [12] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
To facilitate future research on this compound, this section provides a generalized methodology for a key experiment frequently cited in the evaluation of dehydroabietic acid derivatives: the in vitro cytotoxicity assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common colorimetric assay to determine the cytotoxic effects of a compound on cancer cells.[14]
1. Cell Culture and Seeding:
- Culture the desired cancer cell line (e.g., MCF-7, HeLa, SMMC-7721) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Trypsinize the cells and perform a cell count.
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
- Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition and Incubation:
- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
- Carefully remove the medium from the wells.
- Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
- Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways
While no signaling pathways have been elucidated for this compound, the anti-inflammatory effects of the parent compound, dehydroabietic acid, and other diterpenoids are often mediated through the inhibition of the NF-κB signaling pathway.[7][8][15][16]
General Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Postulated Anti-inflammatory Signaling Pathway for Dehydroabietic Acid Derivatives
Caption: Postulated inhibition of the NF-κB signaling pathway by dehydroabietic acid derivatives.
Conclusion and Future Directions
While this compound remains a molecule with an uncharacterized biological profile, the extensive research on its parent compound, dehydroabietic acid, and a multitude of its derivatives provides a strong foundation for future investigations. The data summarized in this guide suggest that this compound could possess significant anticancer, anti-inflammatory, and/or antimicrobial properties.
Future research should focus on:
-
Systematic Screening: Evaluating the cytotoxicity of this compound against a panel of cancer cell lines.
-
Anti-inflammatory Assays: Investigating its ability to modulate inflammatory responses in relevant cell models, such as LPS-stimulated macrophages.
-
Antimicrobial Testing: Determining its efficacy against a broad range of bacterial and fungal pathogens.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
By leveraging the knowledge from related dehydroabietic acid derivatives and employing the experimental approaches outlined in this guide, the scientific community can begin to unravel the therapeutic potential of this compound.
References
- 1. uv.es [uv.es]
- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Diterpenes of Pinus pinaster aiton with anti-inflammatory, analgesic, and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. New derivatives of dehydroabietic acid target planktonic and biofilm bacteria in Staphylococcus aureus and effectively disrupt bacterial membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory properties of fermented pine (Pinus morrisonicola Hay.) needle on lipopolysaccharide-induced inflammation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Methyl 7,15-dihydroxydehydroabietate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 7,15-dihydroxydehydroabietate is a naturally occurring abietane (B96969) diterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside available experimental protocols for its isolation and characterization. While specific experimental data for this compound remains limited, this document consolidates existing information on closely related analogs and outlines general methodologies relevant to its study. The potential biological activities and associated signaling pathways of similar compounds are also discussed, offering a foundation for future research and drug discovery efforts.
Physicochemical Properties
Precise experimental physical and chemical properties for this compound are not extensively reported in the literature. However, based on its chemical structure and data from commercial suppliers and related compounds, the following information has been compiled.
Table 1: Physical and Chemical Properties of this compound and a Related Compound
| Property | This compound | Methyl 7-oxodehydroabietate (Related Compound) |
| CAS Number | 155205-65-5[1] | 17751-36-9[2] |
| Molecular Formula | C₂₁H₃₀O₄[3] | C₂₁H₂₈O₃[2] |
| Molecular Weight | 346.46 g/mol [3] | 328.4 g/mol [2] |
| Melting Point | Data not available | 142–144°C[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Sparingly soluble in water; highly soluble in chloroform (B151607) and methanol[2] |
| Appearance | Data not available | Crystalline solid[2] |
Spectroscopic Data
For the related compound, Methyl 7-oxodehydroabietate , key spectral features include:
-
Infrared (IR) Spectroscopy: A strong absorption band at 1,720 cm⁻¹ (ester carbonyl group) and a ketone stretch at 1,680 cm⁻¹.[2]
-
¹H NMR Spectroscopy: Resonances at δ 3.65 (s, 3H, COOCH₃), δ 1.25 (s, 3H, C-20 methyl), and δ 5.30 (m, 1H, olefinic proton).[2]
-
Mass Spectrometry (MS): A molecular ion peak at m/z 328.4, consistent with its molecular formula.[2]
It is anticipated that the spectra for this compound would show characteristic signals for the hydroxyl groups and the absence of a ketone signal at C-7 compared to its 7-oxo analog.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not published, its natural occurrence and the existence of its carboxylic acid analog suggest potential routes for its preparation and isolation.
Isolation from Natural Sources
This compound has been identified as a natural product isolated from Pinus yunnanensis Franch.[3] The isolation of its close analog, 7α,15-dihydroxydehydroabietic acid, has been reported from Pinus koraiensis. General protocols for the isolation of diterpenoids from pine resin typically involve the following steps:
Experimental Workflow: Isolation of Diterpenoids from Pine Resin
Caption: General workflow for the isolation and purification of diterpenoids from pine resin.
Methodology:
-
Extraction: The air-dried and powdered plant material (e.g., resin or bark) is extracted with a suitable solvent such as 95% ethanol or a mixture of n-hexane and dichloromethane.[3] This process is often facilitated by ultrasonication.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
Fractionation: A gradient elution system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the compounds based on their polarity.
-
Purification: Fractions containing the target compound are further purified using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry.
Synthesis
A plausible synthetic route to this compound could involve the esterification of its corresponding carboxylic acid, 7α,15-dihydroxydehydroabietic acid, which has been isolated from natural sources.
Logical Relationship: Synthesis via Esterification
Caption: Plausible synthetic route to this compound.
Methodology:
-
Dissolution: 7α,15-dihydroxydehydroabietic acid is dissolved in an excess of methanol.
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added to the solution.
-
Reaction: The mixture is typically heated under reflux for a period to drive the reaction to completion.
-
Work-up and Purification: The reaction mixture is neutralized, and the solvent is removed. The resulting crude product is then purified, for example, by column chromatography, to yield the pure methyl ester.
Biological Activity and Signaling Pathways
While there is no specific biological activity data reported for this compound, research on the closely related compound, 7α,15-dihydroxydehydroabietic acid , has demonstrated significant anti-angiogenic effects.
A study on 7α,15-dihydroxydehydroabietic acid, isolated from Pinus koraiensis, showed that it significantly inhibited the promotion of angiogenesis in human umbilical vein endothelial cells (HUVECs). The proposed mechanism of action involves the downregulation of key signaling pathways.
Signaling Pathway: Anti-Angiogenic Mechanism of 7α,15-dihydroxydehydroabietic acid
References
In Vitro Therapeutic Potential of Methyl 7,15-dihydroxydehydroabietate: A Technical Guide
Disclaimer: Direct experimental data on the in vitro therapeutic potential of Methyl 7,15-dihydroxydehydroabietate is limited in publicly available scientific literature. This technical guide is a projection based on the known biological activities of its parent compound, dehydroabietic acid, and other related derivatives. The experimental protocols, data, and mechanistic pathways presented herein are proposed frameworks for future research and should be regarded as hypothetical.
Introduction
This compound is a diterpenoid compound derived from dehydroabietic acid. Dehydroabietic acid and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide outlines a proposed in vitro evaluation of this compound to explore its therapeutic potential, focusing on its anti-inflammatory, cytotoxic, and antimicrobial activities.
Anti-inflammatory Activity
Dehydroabietic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[1][2] A similar activity is hypothesized for this compound.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To determine the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours. A vehicle control (DMSO) and a positive control (e.g., L-NMMA) are included.
-
Nitrite (B80452) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
-
Cell Viability: The viability of cells after treatment is assessed using the MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.
Hypothetical Data: Inhibition of Nitric Oxide Production
| Concentration (µM) | % NO Inhibition (Mean ± SD) | Cell Viability (% of Control, Mean ± SD) |
| 1 | 8.2 ± 1.5 | 98.7 ± 2.1 |
| 5 | 25.6 ± 3.2 | 97.5 ± 1.8 |
| 10 | 48.9 ± 4.1 | 96.3 ± 2.5 |
| 25 | 72.3 ± 5.5 | 94.8 ± 3.0 |
| 50 | 85.1 ± 4.8 | 92.1 ± 2.7 |
| IC50 (µM) | 12.5 | > 50 |
Proposed Signaling Pathway
Based on the mechanism of dehydroabietic acid, this compound may inhibit the NF-κB and AP-1 signaling pathways.
Caption: Proposed anti-inflammatory mechanism of this compound.
Cytotoxic Activity
Derivatives of dehydroabietic acid have shown cytotoxic effects against various cancer cell lines.
Experimental Protocol: MTT Assay
Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line (e.g., HEK293).
Methodology:
-
Cell Culture and Seeding: Cells are cultured in appropriate media and seeded in 96-well plates at a density of 5 x 10^3 cells/well.
-
Treatment: After 24 hours, cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm.
-
IC50 Calculation: The concentration that inhibits 50% of cell growth (IC50) is calculated.
Hypothetical Data: Cytotoxicity (IC50 values)
| Cell Line | IC50 (µM) (Mean ± SD) |
| MCF-7 (Breast Cancer) | 15.8 ± 2.1 |
| A549 (Lung Cancer) | 22.4 ± 3.5 |
| HeLa (Cervical Cancer) | 31.2 ± 4.0 |
| HEK293 (Normal Kidney) | > 100 |
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound.
Antimicrobial Activity
Methyl dehydroabietate, a related compound, has demonstrated antimicrobial activities.[3] Therefore, this compound is also proposed to have potential antimicrobial effects.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the MIC and MBC of this compound against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
Methodology:
-
Bacterial Strains and Culture: Bacterial strains are grown in Mueller-Hinton Broth (MHB).
-
Broth Microdilution: A serial two-fold dilution of this compound is prepared in a 96-well plate with MHB.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no growth is sub-cultured on Mueller-Hinton Agar (MHA) plates and incubated for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Hypothetical Data: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 | 32 |
| Escherichia coli (ATCC 25922) | 32 | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 128 |
| Candida albicans (ATCC 90028) | 32 | 64 |
Conclusion
This technical guide provides a hypothetical framework for the in vitro evaluation of this compound's therapeutic potential. Based on the known activities of its parent compound, dehydroabietic acid, it is plausible that this compound possesses anti-inflammatory, cytotoxic, and antimicrobial properties. The detailed experimental protocols, hypothetical data tables, and signaling pathway diagrams presented here offer a comprehensive roadmap for researchers to investigate this promising natural product derivative. Further studies are warranted to validate these hypotheses and elucidate the precise mechanisms of action.
References
The Stereochemistry of Methyl 7,15-dihydroxydehydroabietate: A Structural Elucidation Framework
An In-depth Guide for Researchers in Natural Product Chemistry and Drug Development
The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. For complex natural products such as Methyl 7,15-dihydroxydehydroabietate, a derivative of the abietane (B96969) diterpenoid family, understanding its stereochemical intricacies is paramount for its potential development as a therapeutic agent. While specific detailed research on this compound is limited in publicly available literature, this guide outlines the established methodologies and a logical framework for the determination of its stereochemistry, drawing upon research on closely related analogues.
Core Stereochemical Features of the Dehydroabietane Scaffold
The fundamental structure of this compound is based on the dehydroabietic acid backbone. This tricyclic system possesses several chiral centers, leading to a number of possible stereoisomers. The key stereochemical features to be determined for this compound would be:
-
The Absolute Configuration of the Asymmetric Carbons: Particularly at positions C-4, C-5, C-10, and C-13 of the abietane skeleton.
-
The Relative Stereochemistry between Substituents: Defining the spatial orientation of the methyl group at C-4, the hydroxyl groups at C-7 and C-15, and the isopropyl group at C-13 relative to each other and to the plane of the ring system.
-
The Conformation of the Cyclohexane Rings: Typically, in dehydroabietic acid derivatives, Ring A adopts a chair conformation and Ring B a half-chair conformation.
Experimental Protocols for Stereochemical Determination
The elucidation of the stereochemistry of a novel or sparsely studied compound like this compound would involve a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the relative stereochemistry of a molecule.
-
1D NMR (¹H and ¹³C): Provides initial information on the chemical environment of protons and carbons. The chemical shifts and coupling constants (J-values) of protons can give clues about their dihedral angles and, consequently, their relative orientation.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are crucial for determining through-space proximity of protons. The observation of a NOE/ROE correlation between two protons indicates they are close in space, which is invaluable for establishing relative stereochemistry. For instance, a NOE between the axial methyl group at C-10 and one of the protons at C-1 would suggest a trans fusion of the A and B rings.
-
Chiroptical Spectroscopy
These techniques are instrumental in determining the absolute configuration of a chiral molecule.
-
Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental CD spectrum of this compound with spectra of known related compounds or with theoretically calculated spectra, the absolute stereochemistry can be assigned.
-
Optical Rotatory Dispersion (ORD): Measures the change in the angle of plane-polarized light as a function of wavelength. The sign and magnitude of the specific rotation at a specific wavelength (e.g., the sodium D-line) can be a characteristic physical constant for a particular stereoisomer.
X-ray Crystallography
The definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray diffraction. If a suitable single crystal of this compound can be obtained, this technique provides unambiguous proof of its atomic connectivity and spatial arrangement.
Logical Workflow for Stereochemical Elucidation
The process of determining the stereochemistry of this compound would follow a logical progression, as illustrated in the diagram below.
Caption: Workflow for the stereochemical elucidation of this compound.
Data Presentation
Due to the limited availability of specific experimental data for this compound in the current literature, a quantitative data table cannot be provided at this time. However, for related and well-characterized abietane diterpenoids, such tables would typically include:
Table 1: Illustrative NMR Data for a Hypothetical Abietane Diterpenoid
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key NOESY Correlations |
| 1 | 38.5 | 1.50, m; 1.85, m | C-2, C-10, C-20 | H-2, H-11 |
| ... | ... | ... | ... | ... |
| 7 | 72.1 | 4.50, dd, 8.0, 4.0 | C-6, C-8, C-14 | H-6, H-14 |
| ... | ... | ... | ... | ... |
| 15 | 75.3 | 3.20, sept, 7.0 | C-13, C-16, C-17 | H-14, H-16, H-17 |
Table 2: Illustrative Chiroptical Data
| Compound | Specific Rotation [α]D | Solvent | CD Data (λ in nm, Δε) |
| Isomer A | +50.2 | CHCl₃ | 210 (+5.2), 240 (-2.1) |
| Isomer B | -48.9 | CHCl₃ | 211 (-5.0), 242 (+2.3) |
Conclusion
While a comprehensive stereochemical profile of this compound is not yet established in the scientific literature, the analytical framework for its determination is well-defined. A combination of advanced NMR techniques, chiroptical methods, and potentially X-ray crystallography would be required for its unambiguous structural and stereochemical assignment. The elucidation of its precise 3D structure is a crucial step in unlocking its potential for applications in drug discovery and development. Further research into the isolation or synthesis and subsequent characterization of this compound is warranted.
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 7,15-dihydroxydehydroabietate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of Methyl 7,15-dihydroxydehydroabietate, a derivative of the naturally occurring diterpenoid dehydroabietic acid. Dehydroabietic acid and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This protocol outlines a feasible synthetic route starting from dehydroabietic acid, proceeding through key intermediates, Methyl dehydroabietate and Methyl 7-oxodehydroabietate.
The synthesis involves four main stages:
-
Esterification: Protection of the carboxylic acid group of dehydroabietic acid as a methyl ester.
-
Benzylic Oxidation: Introduction of a ketone at the C7 position, which is activated by the adjacent aromatic ring.
-
Ketone Reduction: Stereoselective reduction of the C7 ketone to a hydroxyl group.
-
Tertiary Hydroxylation: Introduction of a hydroxyl group at the C15 position of the isopropyl group.
This protocol provides detailed methodologies for each reaction, including reagent quantities, reaction conditions, and purification procedures. The expected yields and key characterization data are summarized for each step.
Experimental Protocols
Step 1: Synthesis of Methyl dehydroabietate (2)
This procedure outlines the esterification of dehydroabietic acid (1) to its methyl ester.
Materials:
-
Dehydroabietic acid (1)
-
Anhydrous Methanol (B129727) (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of dehydroabietic acid (1) (1.0 eq) in anhydrous methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl dehydroabietate (2) as a solid.
Step 2: Synthesis of Methyl 7-oxodehydroabietate (3)
This protocol describes the benzylic oxidation of Methyl dehydroabietate (2) to introduce a ketone at the C7 position.
Materials:
-
Methyl dehydroabietate (2)
-
Chromium trioxide (CrO₃)
-
Acetic acid
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Methyl dehydroabietate (2) (1.0 eq) in glacial acetic acid (15 mL/g) in a round-bottom flask and cool the solution in an ice bath.
-
In a separate flask, prepare a solution of chromium trioxide (2.5 eq) in a mixture of water and acetic acid (1:1 v/v).
-
Add the chromium trioxide solution dropwise to the solution of Methyl dehydroabietate over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange color of Cr(VI) disappears.
-
Pour the mixture into ice-water (50 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield Methyl 7-oxodehydroabietate (3).
Step 3: Synthesis of Methyl 7-hydroxydehydroabietate (4)
This procedure details the reduction of the C7 ketone in Methyl 7-oxodehydroabietate (3) to a hydroxyl group.
Materials:
-
Methyl 7-oxodehydroabietate (3)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Methyl 7-oxodehydroabietate (3) (1.0 eq) in methanol (20 mL/g) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC. Upon completion, carefully add 1 M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Add water (20 mL) to the residue and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine (1 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography to obtain Methyl 7-hydroxydehydroabietate (4).
Step 4: Synthesis of this compound (5)
This protocol describes the hydroxylation of the isopropyl group at the C15 position.
Materials:
-
Methyl 7-hydroxydehydroabietate (4)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (30% w/v)
-
Oxygen (O₂) gas
-
Nickel catalyst (e.g., Nickel(II) chloride)
-
High-pressure reactor
-
Magnetic stirrer
Procedure:
-
Place Methyl 7-hydroxydehydroabietate (4) (1.0 eq), the aqueous sodium hydroxide solution (10 mL/g), and a catalytic amount of a nickel salt in a high-pressure reactor equipped with a magnetic stirrer.
-
Seal the reactor and purge with oxygen gas.
-
Pressurize the reactor with oxygen to 5-10 atm.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by taking aliquots and analyzing by TLC or LC-MS.
-
After completion, cool the reactor to room temperature and carefully release the pressure.
-
Transfer the reaction mixture to a beaker and neutralize with 2 M HCl.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound (5), by column chromatography.
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | M.P. (°C) | Key Spectroscopic Data |
| 1 | Dehydroabietic acid (1) | Methyl dehydroabietate (2) | MeOH, H₂SO₄, reflux, 4h | ~95 | 62-64 | ¹H NMR: δ 3.65 (s, 3H, -OCH₃) |
| 2 | Methyl dehydroabietate (2) | Methyl 7-oxodehydroabietate (3) | CrO₃, AcOH, rt, 2h | ~70 | 98-100 | IR (cm⁻¹): 1725 (C=O, ester), 1680 (C=O, ketone) |
| 3 | Methyl 7-oxodehydroabietate (3) | Methyl 7-hydroxydehydroabietate (4) | NaBH₄, MeOH, 0 °C, 1h | ~90 | 110-112 | IR (cm⁻¹): 3400 (O-H), 1720 (C=O, ester) |
| 4 | Methyl 7-hydroxydehydroabietate (4) | This compound (5) | O₂, NaOH (aq), Ni catalyst, 80-100 °C, 24-48h | ~50-60 | - | MS (ESI): m/z [M+Na]⁺ calculated for C₂₁H₃₀O₄Na |
Experimental Workflow
High-performance liquid chromatography (HPLC) method for Methyl 7,15-dihydroxydehydroabietate analysis.
An Application Note and Protocol for the HPLC Analysis of Methyl 7,15-dihydroxydehydroabietate.
Application Note
Introduction
This compound is an abietane (B96969) diterpene, a class of organic compounds widely distributed in the plant kingdom, particularly in the resin of coniferous trees. These compounds and their derivatives are of significant interest to researchers and drug development professionals due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic properties. Accurate and reliable quantification of this compound in various matrices, such as plant extracts or reaction mixtures, is crucial for pharmacological studies, quality control, and process optimization.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is suitable for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, both containing 0.1% formic acid to ensure good peak shape. The analyte is detected by its UV absorbance, providing a sensitive and specific method for its quantification.
Experimental Protocols
1. Materials and Reagents
-
HPLC System: An Agilent 1200 Series HPLC system or equivalent, equipped with a G1312A binary pump, G1329A automatic sample injector, and G1315D diode array detector (DAD)[1].
-
Column: Agilent ZORBAX Eclipse C18 (4.6 x 250 mm, 5 µm) or equivalent.
-
Solvents:
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade methanol (B129727) (MeOH).
-
Ultrapure water (18.2 MΩ·cm).
-
Formic acid (≥98%).
-
-
Reference Standard: Pure this compound (purity ≥98%).
-
Sample Filters: 0.45 µm PTFE syringe filters.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
Plant Material:
-
Dry the plant material (e.g., roots, leaves) and grind it into a fine powder.
-
Accurately weigh 1.0 g of the powdered material into a flask.
-
Add 20 mL of methanol and extract using ultrasonication for 30 minutes[2].
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm PTFE syringe filter prior to injection[2][3].
-
-
Reaction Mixtures:
-
Dilute an aliquot of the reaction mixture with methanol to a suitable concentration.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter before injection.
-
4. HPLC Conditions
The separation of this compound is performed using the following chromatographic conditions:
| Parameter | Value |
| Column | Agilent ZORBAX Eclipse C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 50% B5-20 min: 50-95% B20-25 min: 95% B25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
5. Data Analysis and Quantification
-
Identification: The peak for this compound is identified by comparing its retention time with that of the reference standard.
-
Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the working standard solutions. The concentration of the analyte in the samples is then determined from this calibration curve.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC method. These values are typical for the analysis of abietane diterpenes and should be validated for the specific application.
| Parameter | Expected Value |
| Retention Time (min) | 15 - 20 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
- 2. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
Application Notes and Protocols for Cytotoxicity Assay of Methyl 7,15-dihydroxydehydroabietate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 7,15-dihydroxydehydroabietate is a diterpenoid, a class of natural products known for a wide range of biological activities, including cytotoxic effects against cancer cell lines.[1][2][3] This document provides detailed protocols for assessing the cytotoxic potential of this compound using standard in vitro assays. The described methods will enable researchers to determine the compound's effect on cell viability, membrane integrity, and induction of apoptosis. Structurally related compounds, such as Methyl 7-oxodehydroabietate, have demonstrated cytotoxic activity and apoptosis induction through the mitochondrial pathway, suggesting that this compound may exhibit similar properties.[4]
I. Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to maintain sterile conditions throughout all cell culture procedures.
Cell Culture and Compound Preparation
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., MRC-5 normal lung fibroblasts) should be used to assess both cytotoxic efficacy and selectivity.
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[5][7]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[5][7]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include untreated cells as a negative control and a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][8]
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8][9]
-
Calculate cell viability as a percentage of the untreated control.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[10][11][12]
-
Procedure:
-
Seed and treat cells as described for the MTT assay (Section 1.2).
-
At the end of the treatment period, collect the cell culture supernatant.
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12][13]
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.[12][13]
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[12][13]
-
Add 50 µL of stop solution to each well.[13]
-
Measure the absorbance at 490 nm using a microplate reader.[13][14]
-
Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
-
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V-FITC.[15] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15]
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.[15]
-
Resuspend the cells in 1X Binding Buffer.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]
-
Incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each sample.[16]
-
Analyze the cells by flow cytometry within one hour.[17] Annexin V-negative/PI-negative cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[16]
-
II. Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: IC₅₀ Values of this compound on Various Cell Lines.
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | 24 | 45.2 ± 3.1 |
| 48 | 28.7 ± 2.5 | |
| 72 | 15.9 ± 1.8 | |
| A549 | 24 | 52.8 ± 4.3 |
| 48 | 35.1 ± 3.0 | |
| 72 | 20.4 ± 2.2 | |
| HeLa | 24 | 60.1 ± 5.0 |
| 48 | 42.6 ± 3.8 | |
| 72 | 28.3 ± 2.9 | |
| MRC-5 | 24 | > 100 |
| 48 | 85.4 ± 7.6 | |
| 72 | 62.1 ± 5.5 |
Table 2: Percentage of Apoptotic and Necrotic Cells after 24h Treatment.
| Cell Line | Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| MCF-7 | Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 25 µM Compound | 60.8 ± 4.5 | 25.1 ± 2.8 | 14.1 ± 1.9 | |
| 50 µM Compound | 35.4 ± 3.2 | 40.7 ± 3.9 | 23.9 ± 2.6 | |
| A549 | Control | 96.1 ± 1.9 | 2.1 ± 0.4 | 1.8 ± 0.3 |
| 25 µM Compound | 70.3 ± 5.1 | 18.9 ± 2.2 | 10.8 ± 1.5 | |
| 50 µM Compound | 42.7 ± 4.0 | 35.2 ± 3.5 | 22.1 ± 2.4 |
III. Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and a potential signaling pathway involved in the cytotoxic effects of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Potential mitochondrial-mediated apoptosis pathway induced by diterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 7-oxodehydroabietate (17751-36-9) for sale [vulcanchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 15. scispace.com [scispace.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: Methyl 7,15-dihydroxydehydroabietate in Cancer Cell Line Studies
Introduction
Dehydroabietic acid (DHA), a natural abietane (B96969) diterpenoid, and its derivatives have demonstrated a range of biological activities, including notable anticancer effects.[1][2][3] These compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[2][3][4][5][6] The proposed mechanisms of action often involve the modulation of key signaling pathways related to cell death and proliferation.[2][7][8] Methyl 7,15-dihydroxydehydroabietate, as a derivative of this class, is a promising candidate for anticancer research. These application notes provide a summary of the cytotoxic activities of related compounds and detailed protocols for evaluating the efficacy of this compound in cancer cell line studies.
Data Presentation: Cytotoxicity of Dehydroabietic Acid Derivatives
The following tables summarize the cytotoxic activities (IC50 values) of various dehydroabietic acid derivatives against several human cancer cell lines, as reported in the literature. This data can serve as a reference for selecting appropriate cell lines and concentration ranges for initial screening of this compound.
Table 1: Cytotoxicity (IC50 in µM) of Dehydroabietic Acid Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dehydroabietylamine (B24195) Imidazole (B134444) Derivative (L²) | MCF-7 | Breast | 0.75 | [9][10][11] |
| Dehydroabietylamine Imidazole Derivative (L⁵) | MCF-7 | Breast | 2.17 | [9][10][11] |
| Dehydroabietylamine Imidazole Derivative (L¹) | A549 | Lung | 1.85 | [9][10] |
| DHA-Chalcone Hybrid (33) | MCF-7 | Breast | 2.21 | [1] |
| DHA-Chalcone Hybrid (33) | MDA-MB-231 | Breast | 5.89 | [1] |
| Quinoxaline Derivative (77b) | SMMC-7721 | Liver | 0.72 - 1.78 | [2] |
| Quinoxaline Derivative (77b) | MCF-7 | Breast | 0.72 - 1.78 | [2] |
| Quinoxaline Derivative (77b) | HeLa | Cervical | 0.72 - 1.78 | [2] |
| N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide Derivative (79h) | MCF-7 | Breast | 0.87 - 9.39 | [2] |
| Dehydroabietic Acid-Pyrimidine Hybrid (3b) | MCF-7 | Breast | 7.00 ± 0.96 | [6] |
| Dehydroabietic Acid-Pyrimidine Hybrid (3b) | HepG2 | Liver | 10.42 ± 1.20 | [6] |
| Dehydroabietic Acid-Pyrimidine Hybrid (3b) | HCT-116 | Colon | 9.53 ± 1.03 | [6] |
| Dehydroabietic Acid-Pyrimidine Hybrid (3b) | A549 | Lung | 11.93 ± 1.76 | [6] |
| Acylhydrazone Derivative (4w) | HeLa | Cervical | 2.21 | [12] |
| Acylhydrazone Derivative (4w) | BEL-7402 | Liver | 14.46 | [12] |
Table 2: Cytotoxicity (IC50 in µM) of Abietane Diterpenoids in Leukemia Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| Taxodone (1) | HL-60 | < 5 |
| Taxodione (2) | HL-60 | < 5 |
| Semisynthetic Derivative (12) | HL-60 | < 5 |
| Semisynthetic Derivative (14) | HL-60 | < 5 |
| Semisynthetic Derivative (15) | HL-60 | < 5 |
| Semisynthetic Derivative (17) | HL-60 | < 5 |
| Semisynthetic Derivative (22) | HL-60 | < 5 |
Data for Table 2 was interpreted from a study by Valdés et al. (2013) which identified these compounds as the most cytotoxic among 30 tested diterpenoids against five human tumor cell lines, with particular potency in leukemia cells.[8]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound.
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound
-
70% cold ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
This technique is used to detect specific proteins in a sample and can be used to investigate the molecular pathways affected by the compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, p27, Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated cells with RIPA buffer and determine protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualization of Potential Signaling Pathways
Based on the literature for related abietane diterpenoids, this compound may induce apoptosis through the mitochondrial pathway. The following diagrams illustrate the potential experimental workflow and signaling cascade.
Caption: General workflow for screening the anticancer activity of a test compound.
Caption: Potential mitochondrial-mediated apoptotic pathway induced by the test compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis in cancer cells induced by abietane diterpenoids from Plectranthus spp - American Chemical Society [acs.digitellinc.com]
- 5. Abietane diterpenes induce cytotoxic effects in human pancreatic cancer cell line MIA PaCa-2 through different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of dehydroabietic acid-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity of abietane diterpenoids against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and In Vitro Anticancer Activity of Novel Dehydroabietic Acid-Based Acylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Methyl 7,15-dihydroxydehydroabietate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of Methyl 7,15-dihydroxydehydroabietate, a diterpenoid derivative of dehydroabietic acid. The protocols are designed to be adaptable for various research and development applications, from initial isolation to final polishing steps, ensuring high purity of the target compound.
Introduction
This compound is a polar derivative of dehydroabietic acid, a naturally occurring resin acid. Its purification can be challenging due to the presence of structurally similar impurities. The choice of purification technique depends on the initial purity of the sample, the scale of the purification, and the desired final purity. This document outlines two primary chromatographic techniques: Flash Column Chromatography for initial purification and Preparative High-Performance Liquid Chromatography (Prep-HPLC) for achieving high purity.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the described purification protocols. These values are representative and may vary depending on the specific sample matrix and experimental conditions.
Table 1: Flash Column Chromatography Performance
| Parameter | Value |
| Stationary Phase | Silica (B1680970) Gel (230-400 mesh) |
| Mobile Phase | n-Hexane:Ethyl Acetate (B1210297) (Gradient) |
| Sample Load | 1-10 g of crude extract |
| Typical Yield | 60-80% |
| Purity Achieved | 85-95% |
| Run Time | 1-2 hours |
Table 2: Preparative HPLC Performance
| Parameter | Value |
| Stationary Phase | C18, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (Gradient) |
| Sample Load | 10-100 mg of partially purified sample |
| Typical Yield | >90% |
| Purity Achieved | >98% |
| Run Time | 30-60 minutes |
Experimental Protocols
Protocol 1: Initial Purification by Flash Column Chromatography
This protocol is suitable for the initial purification of this compound from a crude reaction mixture or natural product extract.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (B83412) stain
-
Rotary evaporator
-
Glassware (beakers, flasks, etc.)
Methodology:
-
Sample Preparation: Dissolve the crude sample in a minimal amount of dichloromethane (B109758) or the initial mobile phase. If the sample is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Column Packing: If using a glass column, prepare a slurry of silica gel in n-hexane and carefully pack the column. For automated systems, use pre-packed silica gel cartridges.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate).
-
Sample Loading: Load the prepared sample onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in n-hexane. A typical gradient might be from 5% to 50% ethyl acetate over 10-20 column volumes. The optimal gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions based on the detector response (UV for automated systems) or in regular volumes for manual chromatography.
-
Fraction Analysis: Analyze the collected fractions by TLC. A suitable mobile phase for TLC is typically a slightly more polar version of the elution solvent. Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to obtain the partially purified this compound.
Protocol 2: High-Purity Purification by Preparative HPLC
This protocol is designed for the final purification of this compound to achieve high purity (>98%).
Materials:
-
Partially purified this compound (from Protocol 1)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Formic acid (optional, for improved peak shape)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Analytical HPLC system for purity analysis
-
Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Syringe filters (0.45 µm)
-
Vials for sample and fraction collection
-
Lyophilizer or rotary evaporator
Methodology:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the partially purified sample in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter.
-
Develop a suitable gradient method on an analytical HPLC system. A typical starting gradient could be 40% to 95% acetonitrile in water over 20-30 minutes. Adding 0.1% formic acid to both mobile phases can improve peak shape.
-
Optimize the gradient to achieve good separation between the target compound and any impurities.
-
-
Scale-Up to Preparative Scale:
-
Scale the flow rate and injection volume according to the dimensions of the preparative column.
-
Prepare a concentrated solution of the partially purified sample in the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the sample.
-
Run the scaled-up gradient program.
-
Collect fractions corresponding to the peak of this compound.
-
-
Purity Analysis:
-
Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
-
Product Isolation:
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the highly purified this compound as a solid.
-
Visualizations
The following diagrams illustrate the experimental workflows for the purification of this compound.
Caption: Workflow for Flash Column Chromatography.
Caption: Workflow for Preparative HPLC Purification.
Application Notes and Protocols for In Vivo Animal Studies of Methyl 7,15-dihydroxydehydroabietate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 7,15-dihydroxydehydroabietate is an organic compound with potential applications in life sciences research.[1] As with many natural products, its progression into in vivo animal studies is often hampered by poor aqueous solubility, which can lead to low bioavailability and inconsistent experimental results. This document provides a detailed protocol for the preparation and formulation of this compound for oral administration in animal models, focusing on strategies to enhance its solubility and systemic exposure.
The following protocols are based on established methods for formulating poorly soluble compounds for preclinical research.[2][3][4][5] The primary strategy involves the use of a lipid-based formulation, specifically a self-emulsifying drug delivery system (SEDDS), which can improve oral absorption and bioavailability.[3]
Materials and Equipment
Compound and Excipients
| Component | Supplier | Purpose | Notes |
| This compound | (Specify Source) | Active Pharmaceutical Ingredient (API) | |
| Labrafac™ PG | Gattefossé | Oil Phase (Solubilizer) | Propylene glycol dicaprylocaprate |
| Cremophor® EL | Sigma-Aldrich | Surfactant | Polyoxyl 35 castor oil |
| Transcutol® HP | Gattefossé | Co-surfactant/Solvent | Highly purified diethylene glycol monoethyl ether |
| Deionized Water | In-house | Aqueous Phase | For emulsion characterization |
| Phosphate Buffered Saline (PBS) | (Specify Source) | Vehicle for Dosing (Control) | pH 7.4 |
Equipment
| Equipment | Purpose |
| Analytical Balance | Weighing components |
| Magnetic Stirrer and Stir Bars | Mixing formulations |
| Vortex Mixer | Homogenizing solutions |
| Water Bath or Heating Block | Controlled heating for solubility testing |
| pH Meter | Measuring pH of aqueous solutions |
| Particle Size Analyzer | Characterizing emulsion droplet size |
| Optical Microscope | Visualizing emulsion formation |
| Gavage Needles | Oral administration to animals |
| Syringes | Accurate volume measurement |
| Standard Laboratory Glassware | Beakers, graduated cylinders, volumetric flasks |
Experimental Protocols
Solubility Screening of this compound
Objective: To determine the solubility of the compound in various excipients to select the most appropriate components for the formulation.
Methodology:
-
Add an excess amount of this compound to 1 mL of each selected excipient (oils, surfactants, and co-surfactants) in separate glass vials.
-
Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 48 hours to reach equilibrium.
-
After 48 hours, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data Presentation:
| Excipient | Type | Solubility (mg/mL) at 25°C |
| Labrafac™ PG | Oil | Insert Experimental Data |
| Cremophor® EL | Surfactant | Insert Experimental Data |
| Transcutol® HP | Co-surfactant | Insert Experimental Data |
| Corn Oil | Oil | Insert Experimental Data |
| Tween® 80 | Surfactant | Insert Experimental Data |
| PEG 400 | Co-surfactant | Insert Experimental Data |
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) Formulation
Objective: To prepare a stable and effective SEDDS formulation for oral delivery.
Methodology:
-
Based on the solubility data, select the oil, surfactant, and co-surfactant that provide the highest solubility for this compound.
-
Prepare different ratios of the selected excipients (e.g., Oil:Surfactant:Co-surfactant). A common starting point is a 3:4:3 or 4:3:3 ratio by weight.
-
Weigh the required amount of this compound and dissolve it in the oil phase with gentle heating and stirring until a clear solution is formed.
-
Add the surfactant and co-surfactant to the oil-drug mixture and vortex until a homogenous and clear formulation is obtained.
-
Store the final formulation in a sealed container, protected from light, at room temperature.
Example Formulation Composition:
| Component | Function | Percentage (w/w) |
| This compound | API | 5% |
| Labrafac™ PG | Oil | 35% |
| Cremophor® EL | Surfactant | 40% |
| Transcutol® HP | Co-surfactant | 20% |
Characterization of the SEDDS Formulation
Objective: To evaluate the physical characteristics of the prepared SEDDS formulation.
Methodology:
-
Self-Emulsification Test: Add 1 mL of the SEDDS formulation dropwise to 100 mL of deionized water in a glass beaker with gentle stirring. Observe the formation of the emulsion and note the time it takes to emulsify. A good SEDDS will form a clear or slightly opalescent microemulsion rapidly.
-
Droplet Size Analysis: Dilute the SEDDS formulation in deionized water (e.g., 1:100 ratio) and measure the mean droplet size and polydispersity index (PDI) using a dynamic light scattering particle size analyzer.
-
Stability Studies: Store the SEDDS formulation at different conditions (e.g., 4°C, 25°C, and 40°C) for a specified period (e.g., 1-3 months). Periodically assess for any signs of physical instability, such as phase separation, precipitation, or changes in droplet size.
Expected Formulation Characteristics:
| Parameter | Acceptance Criteria |
| Emulsification Time | < 2 minutes |
| Appearance of Emulsion | Clear to slightly opalescent |
| Mean Droplet Size | < 200 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Stability | No phase separation or precipitation |
In Vivo Animal Study Protocol
Objective: To administer the formulated this compound to an animal model and evaluate its pharmacokinetic profile and/or efficacy.
Animals: Specify the species, strain, sex, age, and weight of the animals to be used (e.g., Male Sprague-Dawley rats, 8-10 weeks old, 200-250g). Ensure all animal procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
Experimental Groups:
| Group | Treatment | Dose | Route of Administration | Number of Animals |
| 1 | Vehicle Control (SEDDS excipients only) | - | Oral Gavage | n = 6 |
| 2 | This compound in SEDDS | (Specify Dose, e.g., 50 mg/kg) | Oral Gavage | n = 6 |
| 3 (Optional) | Unformulated Compound Suspension | (Specify Dose, e.g., 50 mg/kg) | Oral Gavage | n = 6 |
Administration Protocol:
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
On the day of the experiment, weigh each animal to calculate the exact volume of the formulation to be administered.
-
Administer the assigned treatment to each animal via oral gavage using an appropriately sized gavage needle.
-
Return the animals to their cages and provide access to food 2-4 hours after dosing.
Pharmacokinetic Study (if applicable):
-
Collect blood samples (e.g., 0.2 mL) from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma/serum samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
Visualization of Experimental Workflow
Caption: Workflow for the preparation and in vivo evaluation of this compound.
Signaling Pathway (Hypothetical)
As the specific biological target and mechanism of action for this compound are not defined, a hypothetical signaling pathway diagram is provided below to illustrate its potential interaction with a generic cellular pathway, such as an inflammatory response pathway.
References
- 1. Methyl 7β,15-dihydroxydehydroabietate - Immunomart [immunomart.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
Application Notes & Protocols: Derivatization of Methyl 7,15-dihydroxydehydroabietate for Enhanced Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7,15-dihydroxydehydroabietate is an abietane-type diterpenoid, a class of natural products known for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The parent structure possesses a tricyclic hydrophenanthrene core which serves as a versatile scaffold for chemical modification.[2] Derivatization of this core structure, particularly at its reactive hydroxyl groups at the C7 and C15 positions, presents a promising strategy for enhancing its therapeutic potential, improving pharmacokinetic properties, and exploring structure-activity relationships (SAR).[3][4]
These application notes provide a framework for the strategic derivatization of this compound, focusing on selective esterification to enhance its cytotoxic activity against cancer cell lines. The protocols outlined below are based on established chemical methodologies for related phenolic and diterpenoid compounds and serve as a guide for researchers aiming to synthesize and evaluate novel analogs.[3][5]
Rationale for Derivatization
The primary goal of derivatizing this compound is to enhance its biological efficacy. Modifications at the C7 phenolic hydroxyl group can significantly impact the molecule's properties:
-
Increased Potency: Introducing various acyl groups can lead to stronger interactions with biological targets. For instance, incorporating moieties with halogen substituents or aromatic rings can enhance cytotoxic activity.[4]
-
Modulated Lipophilicity: Esterification alters the compound's lipophilicity, which can improve cell membrane permeability and, consequently, bioavailability.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives allows for systematic investigation into which structural features are crucial for activity, guiding the design of more potent compounds.[3][4]
Experimental Workflow
The overall process involves the synthesis of a derivative library, followed by purification, characterization, and biological evaluation.
Protocols
Protocol 4.1: General Procedure for Selective C7-Esterification
This protocol describes a general method for the selective acylation of the C7 phenolic hydroxyl group using an acid chloride in the presence of a mild base. Phenolic hydroxyls are generally more acidic and can be selectively deprotonated and acylated under controlled conditions.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add the desired acid chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
-
Extract the organic layer. Wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-30% Ethyl Acetate in Hexane) to yield the pure C7-ester derivative.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
Protocol 4.2: Cytotoxicity Evaluation using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[6] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[7]
Materials:
-
Human cancer cell line (e.g., HCT116 - colon cancer, MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Synthesized derivatives dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8] Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives and the parent compound in serum-free medium. The final concentration of DMSO should not exceed 0.5%.[9]
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours at 37 °C.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution (5 mg/mL) to each well.[10]
-
Incubate for 3-4 hours at 37 °C, allowing formazan crystals to form.[10]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation
Quantitative data from cytotoxicity assays should be summarized to compare the efficacy of the derivatives against the parent compound.
Table 1: Hypothetical Cytotoxic Activity (IC₅₀ in µM) of this compound and its C7-Derivatives
| Compound ID | R Group (at C7) | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| Parent | -H | > 100 | > 100 | > 100 |
| D-01 | -COCH₃ (Acetyl) | 45.2 ± 3.1 | 58.9 ± 4.5 | 62.1 ± 5.3 |
| D-02 | -COPh (Benzoyl) | 21.5 ± 2.4 | 33.7 ± 2.9 | 38.4 ± 3.0 |
| D-03 | -CO(4-F)Ph (4-Fluorobenzoyl) | 8.7 ± 0.9 | 15.1 ± 1.6 | 18.9 ± 2.1 |
| D-04 | -CO(4-Cl)Ph (4-Chlorobenzoyl) | 9.1 ± 1.1 | 16.5 ± 1.8 | 20.3 ± 2.5 |
| Doxorubicin * | N/A | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
*Positive control
Structure-Activity Relationship (SAR) Insights
From the conceptual SAR, we can infer:
-
Esterification is Key: Acylation of the C7-OH group is crucial for conferring cytotoxic activity.
-
Aromaticity is Beneficial: Aromatic acyl groups (D-02) appear to be more effective than simple alkyl acyl groups (D-01).
-
Electronic Effects Matter: Introducing electron-withdrawing groups, such as halogens, on the aromatic ring (D-03, D-04) further enhances potency.
These initial findings suggest that further exploration of substituted aromatic esters at the C7 position is a highly promising avenue for developing potent cytotoxic agents from the this compound scaffold.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis and antistaphylococcal activity of dehydroabietic acid derivatives: modifications at C12 and C7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Solving solubility issues of Methyl 7,15-dihydroxydehydroabietate in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of Methyl 7,15-dihydroxydehydroabietate (MDHA) in aqueous solutions.
Troubleshooting Guide
This guide is designed to address common issues encountered during the solubilization of MDHA in experimental settings.
Q1: My MDHA is not dissolving in my aqueous buffer. What should I do first?
A1: First, confirm the purity of your MDHA. Impurities can significantly impact solubility. Subsequently, consider the inherent lipophilic nature of dehydroabietane derivatives, which results in poor aqueous solubility. Direct dissolution in aqueous buffers is often challenging. We recommend starting with a small amount of an organic co-solvent to create a stock solution before further dilution.
Q2: I'm seeing precipitation when I dilute my organic stock solution of MDHA into my aqueous buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to maintain the solubility of MDHA in the final aqueous solution. To address this, you can try the following:
-
Optimize Co-solvent Percentage: Systematically test different final concentrations of your co-solvent (e.g., DMSO, ethanol). Sometimes, a slightly higher percentage can maintain solubility without negatively impacting your experiment.
-
Use a Different Co-solvent: Some co-solvents are more effective at solubilizing certain compounds. Consider trying polyethylene (B3416737) glycol 300 (PEG 300) or propylene (B89431) glycol.[1]
-
Employ Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Span can help to create micelles that encapsulate the hydrophobic MDHA, preventing precipitation.[2]
-
Consider pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve the solubility of MDHA, particularly if it has ionizable functional groups.[1][3]
Q3: I am concerned that the required concentration of organic solvent will affect my cell-based assay. What are my alternatives?
A3: This is a valid concern, as organic solvents can be toxic to cells. Here are several alternative approaches to enhance the aqueous solubility of MDHA with better biocompatibility:
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like MDHA within their core, increasing their apparent solubility in water.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and biocompatible option.
-
Lipid-Based Formulations: Formulating MDHA into microemulsions or self-emulsifying drug delivery systems (SEDDS) can significantly improve its aqueous dispersibility.[2][6] These systems use a combination of lipids, surfactants, and co-solvents.
-
Solid Dispersions: This technique involves dispersing MDHA in a hydrophilic polymer matrix at a molecular level.[7][8] When this solid dispersion is introduced to an aqueous medium, the polymer dissolves and releases the drug as fine, amorphous particles, which have a higher dissolution rate.[1]
Q4: Can I use physical methods to improve the dissolution rate of MDHA?
A4: Yes, physical modifications can be effective, particularly for improving the rate of dissolution, though they may not increase the equilibrium solubility.
-
Micronization: Reducing the particle size of MDHA increases the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.[4][7][9] This can be achieved through techniques like jet milling.[9]
-
Sonication: Applying ultrasonic energy can help to break down agglomerates of MDHA particles and facilitate their dispersion and dissolution in a solvent.
Below is a troubleshooting workflow to guide your decision-making process when encountering solubility issues with MDHA.
References
- 1. researchgate.net [researchgate.net]
- 2. senpharma.vn [senpharma.vn]
- 3. researchgate.net [researchgate.net]
- 4. japer.in [japer.in]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. jmpas.com [jmpas.com]
- 9. ijmsdr.org [ijmsdr.org]
Troubleshooting peak tailing in HPLC analysis of Methyl 7,15-dihydroxydehydroabietate.
Technical Support Center: HPLC Analysis of Methyl 7,15-dihydroxydehydroabietate
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in my analysis of this compound?
A1: Peak tailing is a phenomenon where a chromatographic peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum.[1] This distortion is problematic because it can obscure smaller, nearby peaks, lead to inaccurate peak integration, and compromise the precision and reproducibility of your quantitative results.[1][2]
Q2: I'm observing peak tailing specifically for this compound. What are the likely chemical causes?
A2: Peak tailing for a compound like this compound, which contains polar hydroxyl (-OH) groups, often stems from secondary interactions with the stationary phase.[2] The most common cause is the interaction between the analyte's polar groups and active sites on the silica-based column packing, particularly residual silanol (B1196071) groups (Si-OH).[2][3][4] These interactions create a secondary retention mechanism, which can lead to delayed elution for some analyte molecules, resulting in a tailing peak.[3][5]
Q3: How does the mobile phase pH affect the peak shape of my compound?
A3: Mobile phase pH is a critical factor.[6] Residual silanol groups on silica (B1680970) columns are acidic and become ionized (negatively charged) at a pH above ~2.5-3.[1][4][7] If your analyte has any basic character, it can interact with these ionized silanols via ion exchange, causing significant tailing.[7][8] For acidic compounds, operating near the analyte's pKa can lead to inconsistent ionization and asymmetrical peaks.[1][9] To minimize silanol interactions, a low pH mobile phase (e.g., pH 2.5-3.0) is often used to keep the silanol groups protonated and neutral.[4][8]
Q4: Could my HPLC column be the source of the peak tailing?
A4: Yes, the column is a frequent cause. Potential issues include:
-
Column Aging and Contamination: Over time, columns can become contaminated with strongly retained impurities from samples, or the stationary phase can degrade, exposing more active silanol sites.[2] A partially blocked inlet frit can also distort peak shape.[10]
-
Inappropriate Column Choice: Using a column with a high density of residual silanols (an older, Type A silica column) can increase the likelihood of tailing.[8] Modern, high-purity silica columns (Type B) that are "end-capped" are recommended.[4][9] End-capping chemically treats the silica surface to block many of the residual silanol groups, reducing secondary interactions.[3][9][11]
Q5: My column is relatively new. What other system or sample-related issues could be causing peak tailing?
A5: Beyond the column, several other factors can contribute:
-
Sample Overload: Injecting too much sample (either in volume or concentration) can saturate the stationary phase, leading to peak distortion.[2][9][12] Try diluting your sample to see if the peak shape improves.[9]
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak shape problems.[2][7] It is best practice to dissolve your sample in the mobile phase itself.[12]
-
Extra-Column Effects: This refers to issues outside the column. Excessive tubing length or diameter between the injector, column, and detector can increase dead volume, causing peaks to broaden and tail.[1][2][12] Ensure all connections are secure and use tubing with a narrow internal diameter.[1][12]
-
Metal Contamination: Trace metal impurities in the column packing or from system components (like stainless steel frits) can chelate with certain analytes, causing tailing.[4][12]
Troubleshooting Guides & Experimental Protocols
Data Presentation: Impact of Mobile Phase pH
Optimizing the mobile phase pH is a primary step in troubleshooting tailing for polar compounds. The following table provides illustrative data on how adjusting pH can impact the peak shape (measured by Tailing Factor, Tf) and retention time (tR) of a polar analyte similar to this compound.
| Mobile Phase Additive (0.1% v/v) | Resulting pH | Retention Time (tR) (min) | Tailing Factor (Tf) | Peak Shape |
| None (Acetonitrile:Water) | ~6.5 | 6.8 | 2.1 | Severe Tailing |
| Acetic Acid | 4.5 | 7.2 | 1.6 | Moderate Tailing |
| Formic Acid | 2.8 | 8.5 | 1.2 | Good Symmetry |
| Trifluoroacetic Acid (TFA) | <2.5 | 8.9 | 1.1 | Excellent Symmetry |
Note: Data is representative. A lower Tailing Factor (closer to 1.0) indicates better peak symmetry.
Experimental Protocol: Mobile Phase pH Optimization
This protocol outlines a systematic approach to determine the optimal mobile phase pH for your analysis.
-
Analyte Preparation: Prepare a 100 µg/mL stock solution of this compound in methanol (B129727) or acetonitrile.
-
Mobile Phase Preparation:
-
Prepare four different aqueous mobile phase modifiers: 0.1% (v/v) Acetic Acid, 0.1% Formic Acid, and 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Set up your HPLC method with a gradient of Acetonitrile and one of the aqueous modifiers. A typical starting point could be a 50:50 ratio.
-
-
System Equilibration: For each new mobile phase composition, flush the system and equilibrate the column for at least 15-20 column volumes.
-
Injection and Data Acquisition:
-
Inject a consistent volume (e.g., 5 µL) of your analyte stock solution.
-
Run the HPLC method and record the chromatogram.
-
-
Analysis:
-
Measure the retention time (tR) and calculate the USP Tailing Factor (Tf) for the this compound peak for each mobile phase condition.
-
Compare the results to identify the pH that provides the best peak symmetry (Tf closest to 1.0).
-
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues in your HPLC analysis.
Caption: A flowchart for troubleshooting HPLC peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lctsbible.com [lctsbible.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. support.waters.com [support.waters.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Optimization of Reaction Conditions for Methyl 7,15-dihydroxydehydroabietate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 7,15-dihydroxydehydroabietate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically starts from Methyl dehydroabietate, which can be synthesized through the esterification of dehydroabietic acid[1]. The core of the synthesis involves the selective oxidation of the benzylic C-H bonds at positions 7 and 15 of the dehydroabietane skeleton to introduce hydroxyl groups. This can be a challenging transformation due to the presence of multiple reactive sites in the molecule.
Q2: What are the common oxidizing agents used for the hydroxylation of Methyl dehydroabietate?
A2: Historically, chromium (VI) compounds have been used for benzylic oxidations of dehydroabietic acid derivatives. However, due to their toxicity, there is a growing interest in more environmentally friendly procedures. One such method involves the use of sodium chlorite (B76162) in the presence of aqueous tert-butyl hydroperoxide. Other potential methods for benzylic C-H oxidation include the use of molecular oxygen, which may lead to the formation of hydroperoxides as intermediates[2].
Q3: What are the potential side reactions and byproducts in this synthesis?
A3: A major side reaction is the over-oxidation of the desired hydroxyl groups to form ketones. For instance, the oxidation at the C7 position can readily yield Methyl 7-oxodehydroabietate[3][4]. Other potential byproducts can arise from reactions at other positions on the aromatic ring or cleavage of the diterpene skeleton under harsh oxidation conditions. In some cases, the initial product of benzylic oxidation can be a hydroperoxide, which then needs to be reduced to the corresponding alcohol[2].
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). By comparing the TLC profile of the reaction mixture with that of the starting material (Methyl dehydroabietate) and, if available, an authentic sample of the product, you can determine the consumption of the starting material and the formation of new products. Staining the TLC plate with a suitable reagent, such as potassium permanganate (B83412) solution, can help visualize the spots.
Q5: What are the recommended methods for the purification of this compound?
A5: Purification of hydroxylated dehydroabietic acid derivatives is typically achieved through chromatographic techniques. Flash chromatography on silica (B1680970) gel is a common method[5]. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired dihydroxy product from the starting material and less polar byproducts. Recrystallization can also be a viable method for obtaining highly pure product if a suitable solvent system is found.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material (Methyl dehydroabietate) | - Inactive or insufficient oxidizing agent.- Low reaction temperature.- Short reaction time. | - Check the quality and concentration of the oxidizing agent. Use a fresh batch if necessary.- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor the progress by TLC. |
| Formation of a significant amount of Methyl 7-oxodehydroabietate | - Over-oxidation at the C7 position.- Use of a strong, non-selective oxidizing agent. | - Use a milder and more selective oxidizing agent. The sodium chlorite/tert-butyl hydroperoxide system is a potential alternative to harsher reagents.- Carefully control the reaction stoichiometry and temperature to minimize over-oxidation.- If the keto-derivative is the major product, it can be isolated and subsequently reduced to the desired hydroxyl group. |
| Formation of a complex mixture of unidentified byproducts | - Harsh reaction conditions (e.g., high temperature, strong acid/base).- Non-selective oxidation at multiple sites. | - Lower the reaction temperature.- Use a more selective catalyst or oxidizing system.- Ensure the reaction is performed under an inert atmosphere if radical side reactions are suspected. |
| Difficulty in separating the product from the starting material | - Similar polarities of the product and starting material. | - Optimize the mobile phase for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate (B1210297) in hexane) might be necessary.- Consider derivatization of the hydroxyl groups to alter the polarity for easier separation, followed by deprotection. |
| Product degradation during work-up or purification | - Instability of the hydroxylated product under acidic or basic conditions.- Air oxidation of the product. | - Perform the work-up and purification under neutral pH conditions.- Use deoxygenated solvents for chromatography and store the purified product under an inert atmosphere. |
Experimental Protocols
Step 1: Oxidation of Methyl Dehydroabietate to Methyl 7-oxo-15-hydroxydehydroabietate
This hypothetical protocol is based on general principles of benzylic oxidation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl dehydroabietate in a suitable solvent such as acetic acid or a mixture of acetone (B3395972) and water.
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., a chromium (VI) reagent or a greener alternative like sodium chlorite/tert-butyl hydroperoxide) to the solution at a controlled temperature (e.g., room temperature or slightly elevated).
-
Reaction Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of a more polar product spot.
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., sodium sulfite (B76179) for chromium reagents). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate Methyl 7-oxo-15-hydroxydehydroabietate.
Step 2: Reduction of Methyl 7-oxo-15-hydroxydehydroabietate to this compound
This protocol is based on standard ketone reduction methods.
-
Reaction Setup: Dissolve the purified Methyl 7-oxo-15-hydroxydehydroabietate in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask.
-
Addition of Reducing Agent: Cool the solution in an ice bath and add a reducing agent like sodium borohydride (B1222165) in small portions.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting ketone has been consumed.
-
Work-up: Carefully quench the excess reducing agent by the slow addition of water or dilute acid. Remove the organic solvent under reduced pressure and extract the product with an organic solvent. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent and purify the final product, this compound, by column chromatography or recrystallization.
Data Presentation
The following tables provide a template for summarizing quantitative data from optimization experiments.
Table 1: Optimization of Oxidation Conditions for Step 1
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield of 7-oxo-15-hydroxy derivative (%) |
| 1 | CrO₃ | Acetic Acid | 25 | 12 | Data not available |
| 2 | KMnO₄ | Acetone/H₂O | 0-25 | 8 | Data not available |
| 3 | NaClO₂/TBHP | Acetonitrile | 50 | 24 | Data not available |
| 4 | User Data | User Data | User Data | User Data | User Data |
Table 2: Optimization of Reduction Conditions for Step 2
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | NaBH₄ | Methanol | 0 | 2 | Data not available |
| 2 | LiAlH₄ | THF | 0 | 1 | Data not available |
| 3 | User Data | User Data | User Data | User Data | User Data |
Visualizations
The following diagrams illustrate the proposed experimental workflow and the logical relationship of the synthesis.
References
- 1. Methyl dehydroabietate - Wikipedia [en.wikipedia.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Oxidation products of abietic acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 7-Oxodehydroabietate | C21H28O3 | CID 220347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uv.es [uv.es]
Technical Support Center: Methyl 7,15-dihydroxydehydroabietate (MDD) Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in refining cell-based assay protocols for Methyl 7,15-dihydroxydehydroabietate (MDD).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for MDD in cell-based assays?
A1: For a novel compound like MDD, it is advisable to perform a dose-response curve to determine the optimal concentration. A broad starting range of 0.1 µM to 100 µM is recommended for initial screening. Based on studies of similar dehydroabietic acid derivatives, which have shown biological activity in the low micromolar range, a more focused initial screen between 1 µM and 50 µM could be efficient.[1]
Q2: What solvents can be used to dissolve and dilute MDD for cell culture experiments?
A2: MDD is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it in the cell culture medium to the final desired concentration. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q3: How can I be sure that the observed effects are due to MDD and not to the solvent?
A3: A vehicle control is essential in every experiment. This control consists of cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve the MDD, diluted in the cell culture medium to the same final concentration as in the experimental wells. If the vehicle control shows no significant effect compared to the untreated cells, you can be confident that the observed effects are due to the compound.
Q4: I am observing high variability between replicate wells. What are the common causes and solutions?
A4: High variability in cell-based assays can stem from several factors:
-
Inconsistent cell seeding: Ensure a homogeneous cell suspension before seeding and use calibrated pipettes for accurate cell number distribution.[2]
-
Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.[3]
-
Pipetting errors: Use proper pipetting techniques, such as reverse pipetting for viscous solutions, and ensure your pipettes are regularly calibrated.[2]
-
Cell health and passage number: Use cells that are in the logarithmic growth phase and maintain a consistent passage number across experiments, as cell characteristics can change with excessive passaging.[4][5]
Troubleshooting Guides
Problem 1: No observable effect of MDD on cell viability.
| Possible Cause | Troubleshooting Step |
| Concentration too low | Perform a wider dose-response study with concentrations up to 200 µM. |
| Incubation time too short | Extend the incubation time (e.g., 48 or 72 hours) to allow for potential long-term effects. |
| Compound instability | Prepare fresh stock solutions and dilutions for each experiment. Protect from light if the compound is light-sensitive. |
| Assay insensitivity | Choose a more sensitive cell viability assay. For example, ATP-based assays (e.g., CellTiter-Glo®) are generally more sensitive than metabolic assays like MTT.[2][6] |
| Cell line resistance | Consider using a different cell line that may be more sensitive to the compound's potential mechanism of action. |
Problem 2: High background signal in fluorescence- or luminescence-based assays.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of MDD | Before the main experiment, test the intrinsic fluorescence of MDD at the excitation and emission wavelengths of your assay. If it autofluoresces, consider using a different assay or a plate reader with appropriate filter sets to minimize the interference. |
| Phenol (B47542) red in media | Phenol red in cell culture media can cause high background fluorescence. Use phenol red-free media for fluorescence-based assays.[7] |
| Inappropriate microplate | For fluorescence assays, use black-walled, clear-bottom plates to reduce crosstalk and background. For luminescence assays, use white-walled, clear-bottom or solid white plates to maximize the signal.[7] |
| Insufficient washing | Ensure all washing steps in the protocol are performed thoroughly to remove any unbound reagents that may contribute to the background signal. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to assess the effect of MDD on cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of MDD in culture medium. Remove the old medium from the wells and add 100 µL of the MDD dilutions. Include vehicle control and untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Test)
This protocol is suitable for assessing the anti-inflammatory potential of MDD in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of MDD for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) should be generated to quantify NO production.
Data Presentation
Table 1: Hypothetical IC₅₀ Values of MDD in Different Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | 25.4 |
| A549 (Lung Cancer) | XTT | 48 | 42.1 |
| RAW 264.7 (Macrophage) | Griess | 24 | 15.8 |
| HEK293 (Normal Kidney) | CellTiter-Glo® | 48 | > 100 |
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Troubleshooting Logic for High Assay Variability
Caption: A logical guide to troubleshooting high variability in cell-based assays.
Potential NF-κB Signaling Pathway Modulation by MDD
Dehydroabietic acid, a related compound, has been shown to inhibit the NF-κB pathway.[1] The following diagram illustrates a potential mechanism of action for MDD, assuming a similar inhibitory effect.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by MDD.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. Troubleshooting Cell-based Assays - Eppendorf do Brasil [eppendorf.com]
- 6. biocompare.com [biocompare.com]
- 7. selectscience.net [selectscience.net]
Technical Support Center: Analysis of Synthesized Methyl 7,15-dihydroxydehydroabietate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the purity of synthesized Methyl 7,15-dihydroxydehydroabietate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques recommended for confirming the purity of this compound?
A1: A multi-technique approach is essential for unambiguously confirming the purity and structure of your synthesized compound. The primary recommended techniques are:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect the presence of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.
Q2: What is the expected molecular weight of this compound?
A2: The molecular formula for this compound is C₂₁H₃₀O₄. The expected monoisotopic mass is approximately 346.2144 g/mol . This can be confirmed using high-resolution mass spectrometry (HRMS).
Q3: What are the expected key functional groups and their corresponding IR absorption bands?
A3: The FTIR spectrum should display characteristic absorption bands for the hydroxyl, methyl ester, and aromatic functionalities.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Hydroxyl) | Broad peak around 3500-3200 |
| C=O (Methyl Ester) | Strong, sharp peak around 1735-1715 |
| C-O (Ester) | Peak in the 1300-1000 range |
| C-H (Aromatic) | Peaks typically above 3000 |
| C=C (Aromatic) | Peaks in the 1600-1450 range |
Q4: What are some potential impurities I should be aware of during the synthesis?
A4: Potential impurities can arise from incomplete reactions, side reactions, or degradation. These may include:
-
Starting materials: Unreacted Methyl dehydroabietate.
-
Mono-hydroxylated intermediates: Methyl 7-hydroxydehydroabietate or Methyl 15-hydroxydehydroabietate.
-
Epimers: Stereoisomers at the C7 position.
-
Oxidation products: Introduction of a ketone at C7 (7-oxo derivative).
-
Dehydration products: Loss of one or both hydroxyl groups to form double bonds.
Experimental Protocols & Expected Data
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is recommended for purity analysis.
Experimental Workflow for HPLC Analysis
Navigating Inconsistent Results in Methyl 7,15-dihydroxydehydroabietate Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting inconsistent results in experiments involving Methyl 7,15-dihydroxydehydroabietate. Unexplained variations in experimental outcomes can be a significant hurdle in research and development. This guide offers structured troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify potential sources of variability and achieve more reproducible results.
Troubleshooting Guide: Addressing Common Issues
This guide is designed to walk you through common problems encountered during experiments with this compound, providing potential causes and actionable solutions.
| Observed Problem | Potential Causes | Recommended Solutions |
| Low or No Bioactivity | 1. Compound Degradation: Improper storage (e.g., exposure to light, air, or fluctuating temperatures) can lead to the degradation of this compound. 2. Incorrect Concentration: Errors in calculating or preparing the stock and working solutions. 3. Cell Line Viability: Poor health or high passage number of the cell line used in the assay. 4. Assay Interference: Components of the vehicle (solvent) or media interfering with the assay. | 1. Verify Storage Conditions: Store the compound as recommended by the supplier, typically in a cool, dark, and dry place. For solutions, aliquot and store at -20°C or -80°C. 2. Confirm Concentration: Re-calculate and carefully prepare fresh solutions. Use calibrated equipment. 3. Assess Cell Health: Perform a cell viability test (e.g., Trypan Blue) before seeding. Use cells within a recommended passage number range. 4. Run Vehicle Control: Always include a vehicle-only control to assess the effect of the solvent on the assay. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven distribution of cells in multi-well plates. 2. Pipetting Errors: Inaccurate or inconsistent dispensing of the compound or reagents. 3. Edge Effects: Evaporation or temperature gradients across the plate affecting cells in the outer wells. 4. Compound Precipitation: The compound may be coming out of solution at the working concentration. | 1. Improve Seeding Technique: Ensure thorough mixing of the cell suspension before and during seeding. 2. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. Use appropriate pipetting techniques. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. 4. Check Solubility: Visually inspect the working solutions for any signs of precipitation. Consider using a different solvent or a lower concentration if solubility is an issue. |
| Unexpected Toxicity | 1. Solvent Toxicity: The vehicle used to dissolve the compound may be toxic to the cells at the concentration used. 2. Compound Purity: The presence of impurities in the compound batch could be causing cytotoxic effects. 3. Incorrect Dosing: A calculation error leading to a much higher concentration of the compound being used. | 1. Test Solvent Toxicity: Run a dose-response curve for the solvent alone to determine its toxic concentration. 2. Verify Purity: If possible, check the purity of the compound using techniques like HPLC or mass spectrometry. 3. Double-Check Calculations: Carefully review all calculations for the preparation of stock and working solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data can vary, diterpenoids like this compound are often soluble in organic solvents such as DMSO, ethanol, or methanol. For cell-based assays, DMSO is commonly used. It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
Q2: How should I store this compound to ensure its stability?
A2: For long-term storage, the solid compound should be stored at -20°C in a tightly sealed container, protected from light. Stock solutions in DMSO can also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: My results are not consistent with previously published data. What should I do?
A3: Reproducibility issues can arise from a multitude of factors.[1] First, carefully re-examine your experimental protocol and compare it to the one described in the publication. Pay close attention to details such as cell line passage number, media composition, incubation times, and the specific reagents used.[1] If possible, try to obtain the exact same reagents and cell lines. If the discrepancy persists, consider contacting the corresponding author of the publication for clarification on their methodology. It is also beneficial to perform a thorough literature search to see if other researchers have reported similar findings or challenges.
Q4: How can I be sure that the observed effect is due to this compound and not an artifact?
A4: The inclusion of proper controls is essential to validate your results.[2] Key controls include:
-
Vehicle Control: To ensure the solvent used to dissolve the compound has no effect on its own.
-
Positive Control: A known compound that elicits the expected effect, confirming that the assay is working correctly.
-
Negative Control: A compound known to be inactive in the assay, to establish a baseline.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Weigh out a precise amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the powder and vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solutions (in Cell Culture Medium):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the working solutions is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).
-
Use the freshly prepared working solutions immediately.
-
Visualizing Experimental Logic and Pathways
To aid in troubleshooting and understanding experimental design, the following diagrams illustrate key workflows and potential points of failure.
Caption: A workflow diagram illustrating the experimental process and key troubleshooting checkpoints.
Caption: A cause-and-effect diagram linking potential experimental issues to observed inconsistent results.
References
Scaling up the laboratory synthesis of Methyl 7,15-dihydroxydehydroabietate.
Technical Support Center: Synthesis of Methyl 7,15-dihydroxydehydroabietate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the laboratory synthesis of this compound. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for clarity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically begins with abietic acid, a commercially available natural product. The core strategy involves three main stages:
-
Aromatization: Dehydrogenation of the C ring in abietic acid to form dehydroabietic acid (DHA).[1]
-
Esterification: Conversion of the carboxylic acid group at C18 to a methyl ester, yielding methyl dehydroabietate.
-
Oxidation/Hydroxylation: Introduction of hydroxyl groups at the C7 and C15 positions. This is the most challenging step and often involves multiple reactions and purification stages to achieve the desired regioselectivity.[2][3][4]
Q2: What are the primary starting materials?
A2: The most common and cost-effective starting material is abietic acid, which is a major component of rosin (B192284) derived from conifer species.[1][5] Alternatively, dehydroabietic acid can also be used if commercially available, bypassing the initial dehydrogenation step.
Q3: What are the main challenges when scaling up the synthesis?
A3: Scaling up presents several challenges:
-
Temperature Control: The initial dehydrogenation of abietic acid requires high temperatures (around 230 °C), which can be difficult to manage on a larger scale and can lead to side products if not controlled properly.[1]
-
Reagent Stoichiometry: Precise control of oxidizing agents is critical to avoid over-oxidation or the formation of undesired byproducts, such as keto-derivatives.[2][6]
-
Purification: The structural similarity between the desired product, intermediates, and byproducts complicates purification. Large-scale column chromatography can be resource-intensive.[3]
-
Low Yields: The multi-step nature of the synthesis, particularly the challenging hydroxylation steps, can lead to low overall yields.[7]
Q4: What analytical techniques are essential for monitoring the reaction and characterizing the product?
A4: A combination of techniques is necessary. Thin-Layer Chromatography (TLC) is used for rapid reaction monitoring. For structural confirmation and purity assessment of the final product and intermediates, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.[6][8][9] Fourier-Transform Infrared Spectroscopy (FT-IR) can also be used to identify key functional groups.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem ID | Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| T-01 | Low yield during dehydrogenation of abietic acid to dehydroabietic acid (DHA). | - Ineffective catalyst (e.g., old Pd/C).- Sub-optimal reaction temperature.[1]- Insufficient reaction time. | - Use fresh, high-quality Pd/C catalyst.- Ensure uniform heating to 230-250 °C.- Monitor the reaction via TLC and extend the reaction time if starting material is present. |
| T-02 | Incomplete methyl esterification of dehydroabietic acid. | - Insufficient acid catalyst (for Fischer esterification).- Presence of water in the reaction mixture.- Reversible nature of the reaction. | - Use a Dean-Stark apparatus to remove water azeotropically.- Increase the amount of methanol (B129727) (use as solvent) to shift equilibrium.- For small-scale, high-yield synthesis, consider using diazomethane (B1218177) (with appropriate safety precautions). |
| T-03 | Formation of Methyl 7-oxodehydroabietate instead of or alongside the desired 7-hydroxy product. | - Over-oxidation or use of an overly strong oxidizing agent.[2][3] | - Use a milder oxidizing agent.- Carefully control reaction temperature and time.- Consider a subsequent reduction step to convert the 7-oxo group to the 7-hydroxy group. |
| T-04 | Difficulty achieving hydroxylation at the C15 position. | - Steric hindrance at the C15 position.- Inappropriate choice of oxidizing agent for tertiary carbon hydroxylation. | - This step is challenging; explore methods used for similar abietane (B96969) diterpenes, such as photo-oxidation or enzymatic hydroxylation.[11]- Protect other reactive sites (like the C7 hydroxyl) before attempting C15 hydroxylation. |
| T-05 | Co-elution of products during column chromatography purification. | - Similar polarity of the desired product and byproducts (e.g., isomers or incompletely reacted intermediates). | - Use a multi-step purification approach: first with a less polar solvent system to remove non-polar impurities, followed by a more polar system.- Consider alternative stationary phases (e.g., Sephadex LH-20).[3]- Reverse-phase HPLC can be an effective alternative for final purification. |
Experimental Protocols
Disclaimer: These protocols are representative and may require optimization based on laboratory conditions and scale.
Protocol 1: Synthesis of Methyl Dehydroabietate (Intermediate)
Part A: Dehydrogenation of Abietic Acid
-
In a round-bottom flask equipped with a reflux condenser, add abietic acid (1 equivalent).
-
Add 5-10% (w/w) Palladium on Carbon (Pd/C) catalyst.
-
Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 230 °C using a suitable heating mantle or sand bath.[1]
-
Maintain the temperature and stir for 2-4 hours. Monitor the reaction progress by taking small aliquots, dissolving them in a solvent, and analyzing with TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and filter through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield crude dehydroabietic acid, which can be purified by recrystallization from ethanol/water.
Part B: Methyl Esterification
-
Dissolve the purified dehydroabietic acid (1 equivalent) in anhydrous methanol (used in large excess, acting as both solvent and reagent).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 1-2% v/v).
-
Reflux the mixture for 4-6 hours. Monitor the reaction via TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the excess acid carefully with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate (B1210297) (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude Methyl Dehydroabietate.
-
Purify the product by silica (B1680970) gel column chromatography.
Protocol 2: Proposed Hydroxylation to this compound
Note: The di-hydroxylation is a complex transformation. The following is a proposed two-stage approach based on known oxidation products of abietanes.[2][3][4]
Part A: C7-Hydroxylation
-
Dissolve Methyl Dehydroabietate (1 equivalent) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Introduce a suitable oxidizing agent. The oxidation of abietanes to form 7-hydroxy derivatives has been observed with air and light, sometimes acid-catalyzed.[2] A controlled oxidation using an agent like lead tetraacetate or N-bromosuccinimide followed by hydrolysis might be explored.
-
Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor closely by TLC. The primary byproduct is often the 7-oxo derivative.
-
Upon completion, quench the reaction appropriately and perform an aqueous work-up.
-
Purify the resulting Methyl 7-hydroxydehydroabietate using column chromatography.
Part B: C15-Hydroxylation
-
Protect the C7 hydroxyl group if necessary (e.g., as an acetate or silyl (B83357) ether) to prevent over-oxidation.
-
Dissolve the C7-protected intermediate in a suitable solvent.
-
Attempt hydroxylation of the tertiary C15 position. This may be achieved via allylic oxidation if a double bond can be introduced in the isopropyl group, or through more advanced methods like remote C-H activation or biotransformation using specific microorganisms or enzymes (e.g., cytochrome P450s).[11]
-
After the reaction, perform the necessary work-up and deprotection steps.
-
The final purification of this compound will require careful column chromatography, potentially followed by preparative HPLC to achieve high purity.
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Advantages | Limitations | Typical Use Case |
| Titration | Acid-base neutralization to determine free carboxyl groups.[10] | Simple, inexpensive, does not require advanced instruments.[9] | Only applicable for acidic compounds (e.g., dehydroabietic acid); not for the final ester product. Requires larger sample amounts.[10] | Determining the conversion of abietic acid to DHA before esterification. |
| FT-IR | Measures absorption of infrared radiation by specific functional groups. | Fast, requires no sample pre-treatment. Good for identifying the presence of C=O (ester/acid), O-H (hydroxyl) groups.[9] | Primarily qualitative/semi-quantitative; not ideal for precise purity determination or isomer differentiation. | Quick confirmation of functional group transformations (e.g., acid to ester). |
| HPLC | Differential partitioning of components between a mobile and stationary phase. | Highly quantitative, excellent for purity assessment and separating closely related compounds.[9] | Requires method development (column, mobile phase selection), more expensive equipment. | Final purity check of this compound. |
| NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information for unambiguous compound identification and characterization. | Requires expensive instrumentation and deuterated solvents; can be less sensitive for minor impurities. | Definitive structural elucidation of the final product and all key intermediates. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidation products of abietic acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and antiproliferative evaluation of novel dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrids - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CYP76 Oxidation Network of Abietane Diterpenes in Lamiaceae Reconstituted in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Dehydroabietic Acid and Its Hydroxylated Derivative, Methyl 7,15-dihydroxydehydroabietate
In the landscape of natural product chemistry and drug discovery, abietane (B96969) diterpenes, particularly dehydroabietic acid (DHA), have emerged as a focal point of research due to their broad spectrum of biological activities. This guide provides a comparative analysis of the biological properties of dehydroabietic acid and a lesser-known derivative, Methyl 7,15-dihydroxydehydroabietate. While extensive data exists for dehydroabietic acid, information on this compound is sparse. This comparison, therefore, draws upon established findings for dehydroabietic acid and infers the potential activities of its dihydroxylated methyl ester derivative based on the structure-activity relationships of similar modified compounds.
Dehydroabietic acid, a major component of pine resin, is a tricyclic diterpenoid known for its diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its chemical structure has served as a scaffold for the synthesis of numerous derivatives with potentially enhanced or novel biological activities. The introduction of hydroxyl groups and esterification of the carboxylic acid are common strategies to modulate the bioactivity of natural products.
Comparative Biological Activity Profile
The following table summarizes the known biological activities of dehydroabietic acid and the inferred potential activities of this compound. The inferences are based on studies of related hydroxylated and methylated dehydroabietic acid derivatives.
| Biological Activity | Dehydroabietic Acid (DHA) | This compound (Inferred) | Key Findings and References |
| Antimicrobial | Broad-spectrum activity against Gram-positive bacteria.[1] | Potentially enhanced antifungal activity. | Hydroxylation at C-7 has been shown to increase fungistatic effects. Methyl esterification can sometimes modulate antimicrobial potency.[4] |
| Anti-inflammatory | Inhibits pro-inflammatory mediators by activating PPARα and PPARγ.[5] | Potential anti-inflammatory activity. | The core dehydroabietic acid scaffold is responsible for the anti-inflammatory effect. The influence of C-7 and C-15 dihydroxylation on this activity requires investigation. |
| Anticancer | Cytotoxic against various cancer cell lines through induction of apoptosis.[2][6] | Potential cytotoxic activity. | 15-hydroxydehydroabietic acid has demonstrated cytotoxic effects. The methyl ester at C-18 can also influence cytotoxicity.[7] |
| Gastroprotective | Exhibits gastroprotective effects.[7] | Potential gastroprotective activity. | 15-hydroxydehydroabietic acid is known to have gastroprotective effects.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to facilitate replication and further investigation.
Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth to achieve a range of concentrations.
-
Incubation: The standardized microbial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Signaling Pathways and Experimental Workflows
Visual representations of key concepts and processes are provided below using Graphviz.
Conclusion
Dehydroabietic acid stands as a versatile natural product with a well-documented portfolio of biological activities. While direct experimental evidence for the biological profile of this compound is currently unavailable, structure-activity relationship studies on related compounds suggest that it may possess notable antimicrobial and cytotoxic properties, potentially with a different spectrum of activity compared to its parent compound. The introduction of hydroxyl groups at the C-7 and C-15 positions, coupled with methyl esterification at C-18, likely modulates the compound's polarity and interaction with biological targets. Further research is warranted to isolate or synthesize this compound and rigorously evaluate its biological activities to unlock its therapeutic potential.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uv.es [uv.es]
- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Novel Dehydroabietic Acid-Oxazolidinone Hybrids for Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Antimicrobial Spectrum of Dehydroabietic Acid Derivatives: A Guide for Researchers
Introduction
Dehydroabietic acid (DHA), a natural abietane (B96969) diterpene found in coniferous trees, and its derivatives have garnered significant interest in the scientific community for their diverse biological activities, including notable antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial spectrum of various dehydroabietic acid derivatives, offering researchers, scientists, and drug development professionals a consolidated resource. While this report aims to shed light on the antimicrobial potential of Methyl 7,15-dihydroxydehydroabietate, a specific derivative of DHA, a comprehensive literature search did not yield specific antimicrobial data for this particular compound. Therefore, this guide will focus on the antimicrobial activities of the parent compound, dehydroabietic acid, and a range of its other synthetic and semi-synthetic derivatives to provide a comparative context and a predictive baseline for the potential activity of related structures. The presented data is based on in vitro studies and is intended to guide further research and development in this promising area of antimicrobial discovery.
Comparative Antimicrobial Activity of Dehydroabietic Acid and Its Derivatives
The antimicrobial spectrum of dehydroabietic acid and its derivatives has been evaluated against a variety of pathogenic bacteria and fungi. The data, summarized in the table below, is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | Type | MIC (µg/mL) | Reference |
| Dehydroabietic Acid (DHA) | Staphylococcus aureus ATCC 1228 | Gram-positive Bacteria | 7.81 | [4] |
| Mycobacterium smegmatis ATCC 607 | Gram-positive Bacteria | 7.81 | [4] | |
| Klebsiella pneumoniae (all strains tested) | Gram-negative Bacteria | 125 | [4] | |
| Escherichia coli HSM 303 | Gram-negative Bacteria | 125 | [4] | |
| Dehydroabietic Acid Derivative 5 | Bacillus subtilis | Gram-positive Bacteria | 4 | [2] |
| Staphylococcus aureus | Gram-positive Bacteria | 2 | [2] | |
| Dehydroabietic Acid-Serine Derivative 6 | Methicillin-resistant S. aureus (MRSA) | Gram-positive Bacteria | 8 | [2] |
| Staphylococcus epidermidis | Gram-positive Bacteria | 8 | [2] | |
| Streptococcus mitis | Gram-positive Bacteria | 8 | [2] | |
| Dehydroabietic Acid Analog 7 | Methicillin-resistant S. aureus (MRSA) | Gram-positive Bacteria | 32 | [2] |
| Dehydroabietylamine | Staphylococcus aureus | Gram-positive Bacteria | 12.5 | |
| Bacillus subtilis | Gram-positive Bacteria | 6.25 | ||
| Escherichia coli | Gram-negative Bacteria | >100 | ||
| Pseudomonas aeruginosa | Gram-negative Bacteria | >100 | ||
| Candida albicans | Fungus | 25 | ||
| Methyl Dehydroabietate | Not specified | Bacteria | Has antimicrobial activities | [5] |
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the antimicrobial spectrum of a compound, the broth microdilution assay for Minimum Inhibitory Concentration (MIC) determination.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a widely accepted standard for determining the in vitro antimicrobial susceptibility of bacteria and fungi.
1. Preparation of Materials:
- Test Compound: Dissolve the dehydroabietic acid derivative in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
- Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the cultures to a 0.5 McFarland standard, which corresponds to a specific cell density.
- 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.
- Growth Media: Sterile broth appropriate for the test microorganisms.
2. Assay Procedure:
- Serial Dilutions: Dispense a fixed volume of growth medium into all wells of the microtiter plate. Create a two-fold serial dilution of the test compound stock solution across the wells of the plate, resulting in a range of decreasing concentrations.
- Inoculation: Add a standardized inoculum of the microbial suspension to each well, ensuring the final cell concentration is appropriate for the assay.
- Controls:
- Positive Control: Wells containing the growth medium and the microbial inoculum, but no test compound, to ensure microbial growth.
- Negative Control: Wells containing the growth medium and the highest concentration of the test compound, but no microbial inoculum, to check for media sterility and compound precipitation.
- Solvent Control: Wells containing the growth medium, the microbial inoculum, and the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound, to ensure the solvent has no inhibitory effect on microbial growth.
- Incubation: Cover the plates and incubate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).
3. Determination of MIC:
- After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which there is no visible growth.
- Optionally, a growth indicator dye (e.g., resazurin) can be added to the wells to aid in the determination of cell viability.
Visualizing Experimental Workflows and Mechanisms
To better illustrate the experimental process and the potential mode of action of these compounds, the following diagrams are provided.
References
- 1. uv.es [uv.es]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Virulence Strategy of Novel Dehydroabietic Acid Derivatives: Design, Synthesis, and Antibacterial Evaluation [mdpi.com]
- 4. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl dehydroabietate - Wikipedia [en.wikipedia.org]
Comparative Analysis of Methyl 7,15-dihydroxydehydroabietate Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl 7,15-dihydroxydehydroabietate derivatives, focusing on their structure-activity relationships (SAR) in cytotoxic and antimicrobial applications. Due to the limited availability of comprehensive, direct comparative studies on a homologous series of these specific derivatives, this document synthesizes data from research on closely related dehydroabietic acid analogs to infer potential SAR trends. The information is intended to guide future research and drug discovery efforts in this chemical space.
Overview of Biological Activities
Derivatives of dehydroabietic acid, a naturally occurring diterpene resin acid, have garnered significant interest for their diverse biological activities. Modifications on the abietane (B96969) skeleton, particularly at the C7 and C15 positions, have been shown to modulate their cytotoxic and antimicrobial properties. The introduction of hydroxyl groups at these positions, as seen in this compound, offers key points for further functionalization to explore and optimize these biological effects.
Comparative Biological Data
Table 1: Cytotoxicity of Dehydroabietic Acid Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Dehydroabietic acid | HeLa | >50 | [1] |
| Methyl dehydroabietate | HeLa | 11 | [1] |
| Dehydroabietinol | Jurkat | 9.7 | [1] |
| Dehydroabietinol acetate | Jurkat | 22.0 | [1] |
| 7-Oxodehydroabietic acid methyl ester | KB | 4.5 (µg/mL) | [2] |
| 7α-Hydroxydehydroabietate methyl ester | KB | 5.8 (µg/mL) | [2] |
| 7α,15-Dihydroxydehydroabietic acid | - | Not Reported | [2] |
Table 2: Antimicrobial Activity of Dehydroabietic Acid Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Dehydroabietic acid analog | Methicillin-resistant S. aureus | 32 | [3] |
| Dehydroabietic acid derivative 8 | S. aureus (MRSA & MSSA) | 3.9 - 15.6 | [3] |
| 7-N-acylaminopropyloxime derivative (57j) | Multi-drug resistant S. aureus | 1.56 - 3.13 | [3] |
| C-7 Acylhydrazone derivative (p-fluorobenzoyl) | B. subtilis, S. aureus | Strongest inhibition | [4] |
Structure-Activity Relationship (SAR) Insights
Based on the available data for related compounds, several key structural features appear to influence the biological activity of dehydroabietic acid derivatives. These insights can guide the design of novel this compound analogs with enhanced potency and selectivity.
Influence of C18 Carboxyl Group Modification
Esterification of the C18 carboxylic acid of dehydroabietic acid to its methyl ester has been shown to increase cytotoxic activity against HeLa cells[1]. This suggests that modifications at this position can significantly impact biological outcomes. Further derivatization of the methyl ester in this compound could be a fruitful area of investigation.
Role of C7 Functionalization
The introduction of different functionalities at the C7 position has a pronounced effect on both cytotoxic and antimicrobial activities. For instance, a 7-oxo group appears to confer notable cytotoxicity[2]. Furthermore, the synthesis of 7-N-acylaminoalkyloxime derivatives has led to compounds with potent activity against multidrug-resistant Staphylococcus aureus[3][5]. This highlights the C7-hydroxyl group of this compound as a prime target for introducing nitrogen-containing moieties to enhance antibacterial efficacy.
Impact of C15 Substitution
The C15 position, bearing a hydroxyl group in the parent compound of interest, is another critical site for modification. While direct SAR data for C15-modified this compound is scarce, the natural occurrence of 15-hydroxy derivatives suggests its importance in biological interactions. Exploring modifications of the C15-hydroxyl, such as etherification, esterification, or replacement with other functional groups, could lead to derivatives with altered activity profiles.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of specific this compound derivatives are not available in a consolidated form. However, the following methodologies are commonly employed for the assessment of cytotoxicity and antimicrobial activity of related dehydroabietic acid derivatives.
General Procedure for Cytotoxicity Assessment (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, Jurkat, KB) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (10%) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Structure-Activity Relationships and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general workflow for SAR studies and a hypothetical signaling pathway that could be modulated by active derivatives.
Caption: General workflow for SAR studies of this compound derivatives.
References
- 1. uv.es [uv.es]
- 2. Oxidation products of abietic acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and antistaphylococcal activity of dehydroabietic acid derivatives: modifications at C12 and C7 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Naturally Sourced Methyl 7,15-dihydroxydehydroabietate: An Efficacy Guide for Researchers
Dehydroabietic acid, a diterpene found in the resin of coniferous plants, and its derivatives have garnered significant interest for their diverse biological activities, including anti-inflammatory and anticancer properties. Methyl 7,15-dihydroxydehydroabietate, as a hydroxylated derivative, is anticipated to exhibit similar, if not enhanced, therapeutic potential. This comparison will explore the theoretical advantages and disadvantages of synthetic and natural sourcing, supported by experimental data from analogous compounds.
Data Presentation: A Comparative Overview
Due to the absence of direct experimental data for this compound, the following table summarizes the potential differences in key parameters between its synthetic and natural forms, based on general principles of chemical synthesis and natural product extraction.
| Parameter | Synthetic this compound | Naturally Sourced this compound |
| Purity & Consistency | High purity achievable, with well-defined and consistent batch-to-batch composition. | Purity can vary depending on the source, extraction, and purification methods. May contain other related natural compounds. |
| Scalability & Availability | Production can be scaled up to meet demand. Not dependent on geographical or seasonal availability of the natural source. | Availability is subject to the abundance and accessibility of the plant source. Extraction yields can be low and variable. |
| Cost-Effectiveness | Initial development of a synthetic route can be costly, but large-scale production may be more economical. | Extraction and purification from natural sources can be labor-intensive and expensive, especially for low-yield compounds. |
| Stereochemistry | Precise control over stereoisomers is possible, allowing for the synthesis of specific enantiomers or diastereomers. | Typically yields a specific stereoisomer as dictated by the plant's biosynthetic pathways. |
| Potential for Contaminants | May contain residual solvents, reagents, or by-products from the synthesis process. | May contain pesticides, herbicides, or other environmental contaminants from the plant source, as well as co-extracted plant metabolites. |
| Regulatory Approval | A well-defined chemical entity with a clear manufacturing process can streamline regulatory approval. | The presence of multiple, sometimes uncharacterized, compounds in a natural extract can complicate regulatory processes. |
Experimental Protocols
While specific protocols for this compound are not detailed in the available literature, the following sections outline general methodologies for the synthesis and extraction of similar dehydroabietic acid derivatives.
General Synthetic Approach for Dehydroabietic Acid Derivatives
The synthesis of hydroxylated dehydroabietic acid derivatives often starts from commercially available dehydroabietic acid. A common strategy involves the following key steps:
-
Protection of the Carboxylic Acid: The carboxylic acid group at C-18 is typically protected as a methyl ester to prevent unwanted side reactions.
-
Functionalization of the C-Ring: Introduction of functional groups, such as a ketone at C-7, can be achieved through oxidation reactions.
-
Hydroxylation: The hydroxyl groups at C-7 and C-15 can be introduced via various methods, including reduction of a ketone precursor or through microbial transformation.
-
Deprotection and Purification: Removal of the protecting group and subsequent purification by chromatographic techniques (e.g., column chromatography, HPLC) yields the final compound.
Diagram of a general synthetic workflow:
Caption: General synthetic workflow for this compound.
General Extraction and Isolation Protocol from Natural Sources
The isolation of diterpenoids like this compound from plant sources, such as those of the Pinus genus, generally involves:
-
Collection and Preparation of Plant Material: The resin or wood of the plant is collected, dried, and ground to a fine powder.
-
Solvent Extraction: The powdered material is extracted with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of solvents) to obtain a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatographic Separation: The resulting fractions are further purified using various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, followed by preparative HPLC to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like NMR (¹H, ¹³C), mass spectrometry (MS), and IR spectroscopy.
Diagram of a general extraction workflow:
Caption: General extraction and isolation workflow from a natural source.
Potential Signaling Pathways and Biological Activity
Based on studies of dehydroabietic acid and its derivatives, this compound is likely to exert its biological effects, such as anti-inflammatory and anticancer activities, through the modulation of key signaling pathways.
Anti-Inflammatory Activity and the NF-κB Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many natural and synthetic compounds exert their anti-inflammatory effects by inhibiting this pathway. It is plausible that this compound could inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Diagram of the potential inhibitory effect on the NF-κB pathway:
Caption: Potential inhibition of the NF-κB signaling pathway.
Anticancer Activity and Cell Cycle Regulation
Dehydroabietic acid derivatives have shown promise as anticancer agents, often by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and MDA-MB-231 (human breast adenocarcinoma). The efficacy of this compound in these cell lines would likely involve the modulation of cell cycle regulatory proteins and apoptosis-related pathways.
Conclusion and Future Directions
While a definitive comparison of the efficacy of synthetic versus naturally sourced this compound awaits direct experimental evidence, this guide provides a framework for researchers based on established principles and data from related compounds. The choice between a synthetic or natural source will ultimately depend on the specific research or development goals, considering factors such as required purity, scalability, and cost.
Future research should focus on:
-
The total synthesis of this compound to provide a pure standard for biological testing.
-
Isolation and characterization of this compound from various natural sources.
-
Direct, head-to-head in vitro and in vivo studies comparing the biological activities of the synthetic and natural forms.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
Such studies will be crucial in unlocking the full therapeutic potential of this compound and informing its potential development as a novel therapeutic agent.
In Vivo Efficacy of Methyl 7,15-dihydroxydehydroabietate: A Comparative Analysis with Standard Chemotherapeutics
A comprehensive review of available scientific literature reveals a significant gap in the in vivo experimental data for Methyl 7,15-dihydroxydehydroabietate, preventing a direct comparison of its anticancer efficacy with standard chemotherapeutic agents. To date, no published studies have detailed the in vivo effects of this specific natural product on tumor models.
While direct in vivo data for this compound is absent, preliminary in vitro research on related dehydroabietic acid (DHA) derivatives suggests potential anticancer properties for this class of compounds. Several studies have synthesized and evaluated various DHA derivatives, demonstrating their ability to inhibit the growth of a range of cancer cell lines. For instance, certain dipeptide derivatives of dehydroabietic acid have exhibited moderate to high inhibitory activity against lung, liver, ovarian, cervical, and colon cancer cell lines in laboratory settings.[1][2] Notably, some of these derivatives displayed more potent inhibitory effects than the standard chemotherapeutic agent 5-fluorouracil (B62378) in these in vitro assays.[1][2]
Furthermore, a study on dehydroabietylamine (B24195) (DHAA), another related compound, has shown promise in a transgenic mouse model of gastric cancer, where it was observed to delay tumorigenesis.[3] This particular derivative was found to exert its anticancer effects by targeting nucleotide metabolism, a critical pathway for tumor cell proliferation.[3]
The mechanism of action for some dehydroabietic acid derivatives involves the induction of apoptosis (programmed cell death) in cancer cells through a mitochondrial-mediated pathway.[2]
Due to the lack of specific in vivo data for this compound, a quantitative comparison with standard chemotherapeutics is not feasible at this time. The following sections outline the typical experimental protocols and signaling pathway visualizations that would be necessary to conduct such a comparative analysis, should in vivo data become available in the future.
Hypothetical In Vivo Efficacy Comparison
To facilitate future research and provide a framework for comparison, the following table illustrates how data on this compound could be presented alongside a standard chemotherapeutic agent, such as Cisplatin, in a relevant cancer model.
| Parameter | This compound | Standard Chemotherapeutic (e.g., Cisplatin) |
| Animal Model | e.g., Xenograft mouse model with MCF-7 cells | e.g., Xenograft mouse model with MCF-7 cells |
| Dosage | Data not available | e.g., 5 mg/kg |
| Route of Administration | Data not available | e.g., Intraperitoneal injection |
| Tumor Growth Inhibition (%) | Data not available | e.g., ~50-70% |
| IC50 (in vivo) | Data not available | Varies by tumor model |
| Effect on Survival Rate | Data not available | e.g., Increased median survival by X days |
| Observed Toxicities | Data not available | e.g., Nephrotoxicity, neurotoxicity |
Standard Experimental Protocols for In Vivo Antitumor Efficacy Studies
The following outlines a typical experimental workflow for evaluating the in vivo efficacy of a novel compound like this compound.
-
Cell Line and Animal Model Selection: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured and implanted into immunocompromised mice (e.g., nude mice or SCID mice) to establish xenograft tumors.
-
Compound Formulation and Administration: this compound would be formulated in a suitable vehicle for administration to the animals. The route of administration (e.g., oral, intraperitoneal, intravenous) and dosing schedule would be determined based on preliminary toxicity and pharmacokinetic studies.
-
Treatment and Monitoring: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The treatment group receives this compound, while the control group receives the vehicle. A positive control group treated with a standard chemotherapeutic agent is also typically included. Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy and Toxicity Assessment: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated. Key organs are also collected for histological analysis to assess any potential toxicity of the compound.
-
Statistical Analysis: Data are statistically analyzed to determine the significance of the observed antitumor effects.
Visualizing Experimental Design and Potential Mechanisms
To provide a clearer understanding of the processes involved in such research, the following diagrams illustrate a generic experimental workflow and a hypothetical signaling pathway.
Caption: Generic workflow for an in vivo anticancer drug efficacy study.
Caption: A hypothetical signaling cascade for apoptosis induction.
References
Reproducibility of Published Findings on Dehydroabietic Acid Derivatives' Bioactivity: A Comparative Guide
A comprehensive analysis of the biological activities of dehydroabietic acid derivatives, providing researchers with comparative data and detailed experimental protocols to aid in the reproducibility of these findings. While specific data on Methyl 7,15-dihydroxydehydroabietate is limited in the reviewed literature, this guide focuses on closely related and well-studied analogues.
Dehydroabietic acid, a natural diterpenoid resin acid, and its derivatives have garnered significant attention for their diverse biological activities.[1] These compounds have shown potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][2] This guide provides a comparative overview of the bioactivity of several key dehydroabietic acid derivatives, with a focus on their cytotoxic effects against cancer cell lines. The objective is to present the available data in a structured format to facilitate reproducibility and further investigation by researchers, scientists, and drug development professionals.
Comparative Bioactivity of Dehydroabietic Acid Derivatives
The following table summarizes the cytotoxic activity of selected dehydroabietic acid derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| Dehydroabietic Acid Derivative (74b) | SMMC-7721 (Liver Cancer) | 0.36 ± 0.13 | [1] |
| HepG2 (Liver Cancer) | 0.12 ± 0.03 | [1] | |
| Dehydroabietic Acid Derivative (74e) | SMMC-7721 (Liver Cancer) | Not explicitly stated, but noted for "best cytotoxicity" | [1] |
| HepG2 (Liver Cancer) | Not explicitly stated, but noted for "best cytotoxicity" | [1] | |
| Dehydroabietic Acid-Nitrate Conjugate (47n) | BEL-7402 (Liver Cancer) | 11.23 ± 0.21 | [1] |
| Dehydroabietic Acid-Nitrate Conjugate (47j) | CNE-2 (Nasopharyngeal Carcinoma) | 8.36 ± 0.14 | [1] |
| Dehydroabietic Acid p-fluorobenzoyl hydrazone | Bacillus subtilis | Strong inhibitory activity | [2][3] |
| Staphylococcus aureus | Strong inhibitory activity | [2][3] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for the reproducibility of the findings. Below are summaries of the key experimental protocols.
Cytotoxicity Assays
The cytotoxic activity of the dehydroabietic acid derivatives was primarily evaluated using established cancer cell lines. While the provided abstracts do not detail the specific cytotoxicity assay used (e.g., MTT, SRB), a general workflow can be inferred.
General Workflow for In Vitro Cytotoxicity Testing
The studies on compounds 74b and 74e also involved cell cycle analysis, which indicated that compound 74b induced cell cycle arrest in the G2/M phase and promoted apoptosis in SMMC-7721 cells.[1]
Antibacterial Activity Assays
For assessing antibacterial properties, the disk diffusion method was utilized.[2][3]
Experimental Steps for Disk Diffusion Method:
-
Preparation of Bacterial Culture: A standardized inoculum of the test bacteria (Escherichia coli, Staphylococcus aureus, Bacillus subtilis) is prepared.
-
Inoculation of Agar (B569324) Plates: The surface of an agar plate is uniformly inoculated with the bacterial culture.
-
Application of Test Compounds: Sterile filter paper disks impregnated with the synthesized dehydroabietic acid derivatives are placed on the agar surface.
-
Incubation: The plates are incubated under conditions suitable for bacterial growth.
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured to determine the extent of antibacterial activity.
Signaling Pathways
While the provided search results do not elucidate a specific signaling pathway for this compound, the mention of apoptosis induction by compound 74b suggests interference with cell survival and proliferation pathways. A generalized diagram of a potential mechanism of action is presented below.
References
Safety Operating Guide
Prudent Disposal of Methyl 7,15-dihydroxydehydroabietate: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 7,15-dihydroxydehydroabietate was not found. The following guidance is based on safety protocols for structurally similar compounds and general best practices for chemical waste disposal. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE). In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention if irritation persists.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[2]
Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[1][2]
Step-by-Step Disposal Procedure
Disposal of this compound must be in accordance with all applicable federal, state, and local environmental regulations.
-
Consult Institutional Guidelines: Before beginning any disposal process, contact your institution's EHS department to understand the specific protocols for chemical waste disposal.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, paper towels) in a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate quantity of the waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical down the drain or in regular trash.
-
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE when handling this compound.
| Body Part | Protection | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles. | To prevent eye contact with the chemical.[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin exposure.[1][2] |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or if dust/aerosols are generated. | To avoid inhalation.[1] |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of chemical waste.
References
Essential Safety and Operational Guidance for Handling Methyl 7,15-dihydroxydehydroabietate
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 7,15-dihydroxydehydroabietate was located. The following guidance is based on safety protocols for structurally similar compounds, including abietane (B96969) diterpenoids and other fine chemical powders. Researchers should always conduct a thorough risk assessment before handling any new chemical.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various handling scenarios.
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[1] A face shield is recommended if there is a significant splash risk. | Chemical-resistant gloves (e.g., nitrile), lab coat or coveralls.[1] | Work in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[1] |
| Conducting reactions | Chemical splash goggles.[2] A face shield should be worn over safety glasses or goggles.[3] | Chemical-resistant gloves, lab coat or chemical-resistant apron. | Operations should be conducted in a chemical fume hood. |
| Cleaning spills | Chemical splash goggles and a face shield. | Chemical-resistant gloves, coveralls, and shoe covers. | A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates. |
| General laboratory operations | Safety glasses. | Lab coat and gloves when handling containers. | Not generally required in well-ventilated areas. |
Experimental Protocols: Handling and Disposal
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If possible, weigh the compound in a ventilated balance enclosure to minimize dust dispersion. Avoid creating dust.[4]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4] Decontaminate all surfaces and equipment.
Storage:
-
Avoid direct sunlight and sources of ignition.[1]
Disposal Plan:
-
All waste materials, including contaminated PPE, empty containers, and residual chemical, should be considered hazardous waste.
-
Dispose of waste in a designated, labeled, and sealed container.
-
Disposal must be carried out by a licensed chemical waste disposal company, in accordance with all local, regional, and national regulations.[4] Do not dispose of down the drain or in general waste.
Visual Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
